Technical Documentation Center

2-Chloroquinoline-3-carboxamide Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-Chloroquinoline-3-carboxamide
  • CAS: 73776-21-3

Core Science & Biosynthesis

Foundational

The Multifaceted Biological Activities of Quinoline-3-Carboxamides: A Technical Guide for Drug Discovery Professionals

Introduction: The Quinoline-3-Carboxamide Scaffold as a Privileged Structure in Medicinal Chemistry The quinoline ring system, a fusion of a benzene and a pyridine ring, represents a cornerstone in the architecture of ph...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Quinoline-3-Carboxamide Scaffold as a Privileged Structure in Medicinal Chemistry

The quinoline ring system, a fusion of a benzene and a pyridine ring, represents a cornerstone in the architecture of pharmacologically active molecules.[1] Its derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[1][2] Among these, the quinoline-3-carboxamide moiety has emerged as a particularly "privileged" scaffold. The strategic placement of the carboxamide group at the 3-position provides a crucial anchor for molecular interactions with various biological targets, often through hydrogen bonding. This, combined with the versatility of the quinoline ring for further substitution, allows for the fine-tuning of physicochemical properties and target specificity. This technical guide provides an in-depth exploration of the diverse biological activities of quinoline-3-carboxamide derivatives, with a focus on their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies employed in their evaluation.

I. Anticancer Activity: A Multi-pronged Attack on Malignancy

Quinoline-3-carboxamide derivatives have shown significant promise as anticancer agents, acting through a variety of mechanisms to inhibit tumor growth and progression.[1]

A. Mechanism of Action: Targeting Key Pathways in Cancer

A critical survival mechanism for cancer cells is the DNA Damage Response (DDR) pathway, which repairs DNA damage induced by chemo- and radiotherapy.[3] The Ataxia Telangiectasia Mutated (ATM) kinase is a key mediator of this pathway.[3] Several quinoline-3-carboxamide derivatives have been developed as potent and selective inhibitors of ATM kinase.[4] By inhibiting ATM, these compounds prevent cancer cells from repairing DNA damage, leading to increased sensitivity to DNA-damaging cancer therapies.[3]

The proposed binding mode involves the quinoline nitrogen acting as a hinge-binder in the ATP-binding pocket of the kinase. The 3-carboxamide group is crucial for maintaining the necessary conformation for the 4-substituent to interact with the enzyme and may also participate in binding.[4]

Signaling Pathway: ATM-Mediated DNA Damage Response

ATM_Pathway DNA_Damage DNA Double-Strand Break ATM_inactive Inactive ATM Dimer DNA_Damage->ATM_inactive activates ATM_active Active ATM Monomer ATM_inactive->ATM_active autophosphorylation CHK2 CHK2 ATM_active->CHK2 phosphorylates p53 p53 ATM_active->p53 phosphorylates DNA_Repair DNA Repair ATM_active->DNA_Repair Cell_Cycle_Arrest Cell Cycle Arrest CHK2->Cell_Cycle_Arrest p53->Cell_Cycle_Arrest Apoptosis Apoptosis p53->Apoptosis Quinoline_Inhibitor Quinoline-3-Carboxamide ATM Inhibitor Quinoline_Inhibitor->ATM_active inhibits

Caption: ATM kinase activation and inhibition by quinoline-3-carboxamides.

The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that plays a pivotal role in cell growth and proliferation. Its overexpression and mutation are common in various cancers.[5] Quinoline-3-carboxamides have been designed as intracellular inhibitors of EGFR kinase, competing with ATP for binding to the kinase domain.[5][6] This inhibition blocks downstream signaling pathways, leading to reduced tumor growth.[5]

Topoisomerases are essential enzymes that resolve DNA topological problems during replication and transcription. Topoisomerase II is a validated target for many anticancer drugs.[1] Some quinoline-3-carboxamide derivatives act as topoisomerase II inhibitors, intercalating into DNA and stabilizing the enzyme-DNA cleavage complex. This leads to the accumulation of double-strand DNA breaks and ultimately, apoptosis.[1]

Tasquinimod, a prominent quinoline-3-carboxamide derivative, exemplifies a different approach to cancer therapy by targeting the tumor microenvironment.[7] Its primary mechanism involves binding to the S100A9 protein, which is secreted by myeloid-derived suppressor cells (MDSCs).[7] By inhibiting the interaction of S100A9 with its receptors (RAGE and TLR4), tasquinimod reduces the accumulation and immunosuppressive function of MDSCs in the tumor microenvironment.[8] This leads to an enhanced anti-tumor immune response. Furthermore, tasquinimod exhibits anti-angiogenic effects, partly through its influence on myeloid cells and potentially by reducing the expression of hypoxia-inducible factor 1 (HIF-1) controlled genes.[8][9]

B. Structure-Activity Relationship (SAR) Insights

The anticancer activity of quinoline-3-carboxamide derivatives is highly dependent on the nature and position of substituents on the quinoline ring.

  • At the 3-position: The primary carboxamide group is often crucial for activity, likely participating in key hydrogen bonding interactions with the target protein.[4]

  • At the 4-position: Substitution with an amino group is a common feature in many active compounds. The nature of the substituent on this amino group can significantly influence potency and selectivity.[4]

  • At the 6-position: The introduction of various aryl or heteroaryl groups at this position has been shown to enhance antiproliferative activity.[1] For example, a phenoxy group at C-6 can improve efficacy.[1]

  • At the 7-position: Substitution at this position can also modulate activity. For instance, a fluorine atom at C-7 has been incorporated into potent ATM inhibitors.[4]

C. Quantitative Data on Anticancer Activity
Compound Class/NameTargetCancer Cell LineIC50 (µM)Reference
Thiophene derivative 6bEGFRMCF-70.839[5]
Furan derivative 5oEGFRMCF-73.355[5]
Benzyloxy derivative 10EGFRMCF-710.85[5]
Quinoline-3-carboxylate 4mNot specifiedK5620.28[10]
Quinoline-3-carboxylate 4nNot specifiedMCF-70.33[10]
TasquinimodS100A9In vivo models-[7][8]
ATM Inhibitor 72ATMCellular assaysPotent inhibition[4]
ATM Inhibitor 74ATMCellular assaysPotent inhibition[4]
D. Experimental Protocols

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess cell viability and the cytotoxic effects of potential anticancer compounds.[11][12]

Experimental Workflow: MTT Assay

MTT_Workflow Start Start Cell_Seeding Seed cancer cells in a 96-well plate Start->Cell_Seeding Incubation1 Incubate for 24h to allow cell attachment Cell_Seeding->Incubation1 Treatment Add varying concentrations of quinoline-3-carboxamide derivatives Incubation1->Treatment Incubation2 Incubate for 24-72h Treatment->Incubation2 Add_MTT Add MTT solution to each well Incubation2->Add_MTT Incubation3 Incubate for 4h Add_MTT->Incubation3 Solubilization Add solubilization solution (e.g., DMSO) to dissolve formazan crystals Incubation3->Solubilization Absorbance Measure absorbance at 570 nm Solubilization->Absorbance Data_Analysis Calculate cell viability and IC50 values Absorbance->Data_Analysis End End Data_Analysis->End

Caption: A generalized workflow for the MTT cytotoxicity assay.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.[13]

  • Compound Treatment: Prepare serial dilutions of the quinoline-3-carboxamide derivatives in cell culture medium. Remove the old medium from the cells and add the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for a period of 24 to 72 hours, depending on the cell line and the compound's expected mechanism of action.[11]

  • MTT Addition: After the incubation period, add MTT solution (typically 0.5 mg/mL in sterile PBS) to each well and incubate for another 4 hours.[13] During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[12]

  • Formazan Solubilization: Carefully remove the medium containing MTT and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.[13]

  • Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.[14]

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. Plot a dose-response curve and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

To assess the anticancer activity of quinoline-3-carboxamide derivatives in a living organism, a xenograft mouse model is commonly employed.[15]

Step-by-Step Methodology:

  • Cell Implantation: Human cancer cells are subcutaneously injected into the flank of immunodeficient mice (e.g., nude mice).[15]

  • Tumor Growth: The tumors are allowed to grow to a palpable size.

  • Treatment Administration: Once the tumors reach a certain volume, the mice are randomized into treatment and control groups. The test compound is administered to the treatment group via a specific route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle alone.[15]

  • Monitoring: Tumor volume and the body weight of the mice are measured regularly throughout the study.[15]

  • Endpoint: At the end of the study, the mice are euthanized, and the tumors are excised and weighed. The efficacy of the compound is determined by comparing the tumor growth in the treated group to the control group.

II. Antimicrobial Activity: Combating Bacterial Resistance

The quinoline scaffold is historically renowned for its antimicrobial properties, with fluoroquinolone antibiotics being a prime example. Quinoline-3-carboxamide derivatives have also demonstrated significant potential as a new class of antimicrobial agents.[13][16]

A. Mechanism of Action: Inhibition of Bacterial DNA Synthesis

The primary mechanism of action for many antimicrobial quinoline derivatives is the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.[17][18] These enzymes are essential for bacterial DNA replication, repair, and recombination.

  • DNA Gyrase (GyrB): Some quinoline-3-carboxamides have been identified as inhibitors of the GyrB subunit of DNA gyrase, which is responsible for ATP hydrolysis that powers DNA supercoiling.[19]

  • Topoisomerase IV: This enzyme is crucial for decatenating daughter chromosomes after replication. Inhibition of topoisomerase IV prevents bacterial cell division.

By targeting these essential enzymes, quinoline-3-carboxamide derivatives effectively halt bacterial proliferation.

B. Structure-Activity Relationship (SAR) Insights

The antimicrobial activity of these compounds is influenced by the substituents on the quinoline ring. Specific structural features can enhance the binding affinity to the target enzymes and improve the overall antibacterial efficacy. The development of these derivatives often involves creating hybrids with other known antimicrobial pharmacophores to enhance activity.

C. Quantitative Data on Antimicrobial Activity
Compound ClassBacterial StrainMIC (µg/mL)Reference
Quinoline derivative 14S. pneumoniae, B. subtilis, P. aeruginosa, E. coli0.66 - 3.98[17]
Quinoline derivative 17Pathogenic microbes0.66 - 5.29[17]
Quinoline derivative 20Pathogenic microbes0.66 - 5.29[17]
Quinoline derivative 23Pathogenic microbes0.66 - 5.29[17]
D. Experimental Protocols

The broth microdilution method is a standard laboratory procedure used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific bacterium.[15][20]

Experimental Workflow: Broth Microdilution for MIC

MIC_Workflow Start Start Serial_Dilution Prepare two-fold serial dilutions of the test compound in a 96-well microtiter plate Start->Serial_Dilution Inoculum_Prep Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland) Serial_Dilution->Inoculum_Prep Inoculation Inoculate each well with the bacterial suspension Inoculum_Prep->Inoculation Incubation Incubate the plate at 37°C for 18-24 hours Inoculation->Incubation Reading_MIC Visually inspect for bacterial growth (turbidity) Incubation->Reading_MIC Determine_MIC The MIC is the lowest concentration with no visible growth Reading_MIC->Determine_MIC End End Determine_MIC->End

Caption: A generalized workflow for determining the Minimum Inhibitory Concentration (MIC).

Step-by-Step Methodology:

  • Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the quinoline-3-carboxamide derivative in a suitable broth medium (e.g., Mueller-Hinton broth).[21]

  • Inoculum Preparation: Prepare a standardized suspension of the test bacterium equivalent to a 0.5 McFarland turbidity standard. Dilute this suspension to achieve the desired final inoculum concentration in the wells (typically 5 x 10^5 CFU/mL).[12]

  • Inoculation: Add the diluted bacterial inoculum to each well of the microtiter plate containing the test compound. Include a growth control (no compound) and a sterility control (no bacteria).[21]

  • Incubation: Incubate the plate at 37°C for 16-20 hours.[15]

  • MIC Determination: After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[15]

To evaluate the in vivo efficacy of antimicrobial compounds, a mouse sepsis model is often used.[22][23]

Step-by-Step Methodology:

  • Infection: Mice are infected with a lethal dose of a pathogenic bacterium (e.g., Staphylococcus aureus) via intraperitoneal injection.[22]

  • Treatment: At a specified time post-infection, the mice are treated with the test compound, a vehicle control, or a standard antibiotic. Treatment can be administered through various routes (e.g., intraperitoneal, intravenous).[23]

  • Monitoring: The survival of the mice is monitored over a period of several days.[22]

  • Endpoint: The efficacy of the compound is determined by its ability to protect the mice from death compared to the vehicle control group. In some studies, bacterial load in various organs may also be assessed.[22]

III. Anti-inflammatory Activity: Modulating the Inflammatory Response

Chronic inflammation is a key component of many diseases. Quinoline-3-carboxamide derivatives have demonstrated potent anti-inflammatory properties, making them attractive candidates for the treatment of inflammatory disorders.[24][25]

A. Mechanism of Action: Inhibition of Pro-inflammatory Pathways

A central mechanism of the anti-inflammatory activity of these compounds is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines and chemokines. By inhibiting the activation of NF-κB, quinoline-3-carboxamides can effectively suppress the inflammatory cascade.

B. Structure-Activity Relationship (SAR) Insights

The anti-inflammatory activity is influenced by the substitution pattern on the quinoline ring. For example, the presence of certain heterocyclic moieties linked to the carboxamide group can enhance the anti-inflammatory effect.[24]

C. Experimental Protocols

Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent inducer of inflammation. The LPS-induced inflammation model in mice is widely used to evaluate the efficacy of anti-inflammatory drugs.[26][27]

Step-by-Step Methodology:

  • Pre-treatment: Mice are pre-treated with the quinoline-3-carboxamide derivative or a vehicle control.

  • LPS Administration: After a specific time, the mice are challenged with an intraperitoneal injection of LPS to induce a systemic inflammatory response.[7]

  • Sample Collection: At various time points after LPS injection, blood and tissue samples are collected.

  • Analysis: The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the serum are measured using ELISA. The expression of inflammatory mediators in tissues can be analyzed by qPCR or Western blotting.[27] The efficacy of the compound is determined by its ability to reduce the LPS-induced inflammatory response.

IV. Neuroprotective Activity: A Potential for Treating Neurodegenerative Diseases

Neurodegenerative diseases such as Alzheimer's disease are characterized by progressive neuronal loss. Quinoline derivatives have shown promise as neuroprotective agents.[28][29]

A. Mechanism of Action: Cholinesterase Inhibition

One of the key mechanisms underlying the neuroprotective effects of some quinoline-3-carboxamide derivatives is the inhibition of acetylcholinesterase (AChE).[28][30] AChE is the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. In Alzheimer's disease, there is a deficit of acetylcholine in the brain. By inhibiting AChE, these compounds can increase the levels of acetylcholine, thereby improving cognitive function.[31]

B. Structure-Activity Relationship (SAR) Insights

The AChE inhibitory activity is sensitive to the substituents on the quinoline ring. For instance, the presence of a methoxy group at the 6-position of the quinoline ring in quinoline-thiosemicarbazone hybrids was found to be important for AChE inhibition.[29]

C. Experimental Protocols

Various animal models are used to study neurodegenerative diseases and to evaluate the efficacy of potential neuroprotective agents.[9][32][33][34] These models often involve inducing a disease-like pathology in animals, for example, through the administration of neurotoxins or by using transgenic animals that express disease-associated genes. The efficacy of a test compound is then assessed by its ability to ameliorate the pathological and behavioral deficits in these models.

V. Synthesis of Quinoline-3-Carboxamide Derivatives: Building the Core Scaffold

The synthesis of quinoline-3-carboxamide derivatives often involves multi-step procedures. A common and versatile method for constructing the quinoline core is the Vilsmeier-Haack reaction.[4][35][36]

A. The Vilsmeier-Haack Reaction

This reaction allows for the synthesis of 2-chloro-3-formylquinolines from readily available N-arylacetamides.[35] The Vilsmeier reagent, formed from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), acts as a formylating and cyclizing agent.[35]

Logical Relationship: Vilsmeier-Haack Synthesis

Vilsmeier_Haack Acetanilide N-Arylacetamide Intermediate 2-Chloro-3-formylquinoline Acetanilide->Intermediate Vilsmeier-Haack Reaction Vilsmeier_Reagent Vilsmeier Reagent (POCl3 + DMF) Vilsmeier_Reagent->Intermediate Carboxylic_Acid 2-Chloroquinoline-3- carboxylic acid Intermediate->Carboxylic_Acid Oxidation Oxidation Oxidation Final_Product Quinoline-3-carboxamide Derivatives Carboxylic_Acid->Final_Product Amide Coupling Coupling Amide Coupling (with various amines)

Caption: A general synthetic route to quinoline-3-carboxamides.

B. General Synthetic Procedure
  • Formation of 2-Chloro-3-formylquinoline: The N-arylacetamide is treated with the Vilsmeier reagent (POCl₃/DMF) to yield the corresponding 2-chloro-3-formylquinoline.[4]

  • Oxidation to Carboxylic Acid: The formyl group at the 3-position is then oxidized to a carboxylic acid.[4]

  • Amide Coupling: Finally, the carboxylic acid is coupled with a variety of amines to generate the desired quinoline-3-carboxamide derivatives.[4]

Conclusion and Future Perspectives

The quinoline-3-carboxamide scaffold has proven to be a remarkably versatile and fruitful starting point for the development of novel therapeutic agents with a wide range of biological activities. The ability to readily modify the core structure allows for the optimization of potency, selectivity, and pharmacokinetic properties. Future research in this area will likely focus on the development of multi-target agents that can simultaneously modulate several key pathways involved in complex diseases like cancer and neurodegenerative disorders. Furthermore, the exploration of novel synthetic methodologies will continue to expand the chemical space of accessible quinoline-3-carboxamide derivatives, paving the way for the discovery of next-generation therapeutics.

References

  • LPS-induced Murine Neuroinflammation Model: Main Features and Suitability for Pre-clinical Assessment of Nutraceuticals. PMC.
  • LPS Model of Systemic Inflamm
  • Tasquinimod. Wikipedia.
  • Raymond, E., Dalgleish, A., Damber, J. E., Smith, M., & Pili, R. (2014). Mechanisms of action of tasquinimod on the tumour microenvironment. Oncology.
  • Golding, B. T., et al. (2016). Discovery of Novel 3-Quinoline Carboxamides as Potent, Selective, and Orally Bioavailable Inhibitors of Ataxia Telangiectasia Mutated (ATM) Kinase. Journal of Medicinal Chemistry.
  • (2025).
  • Aly, A. A., et al. (2017). Novel quinoline-3-carboxamides (Part 2): Design, optimization and synthesis of quinoline based scaffold as EGFR inhibitors with potent anticancer activity. Bioorganic Chemistry.
  • (2022). Discovery of N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamides as DNA gyrase B-targeted antibacterial agents. PMC.
  • (2018). Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. PMC.
  • A Broth Microdilution Method for Antibiotic Susceptibility Testing of Gram-Positive Bacteria. Journal of Visualized Experiments.
  • Vankayapati, H., et al. (1993). Antiangiogenic Effects of the Quinoline-3-Carboxamide Linomide. Cancer Research.
  • (2025). Emphasis on the In-Vivo & In-vitro Screening Models for the Evaluation of Disease Acting on Alzheimer's Disease. Auctores.
  • (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments.
  • In Vivo Mouse Models of Bacterial Infection. ImQuest BioSciences.
  • MTT Assay Protocol for Cell Viability and Prolifer
  • (2016). Synthesis, antimicrobial evaluation and docking studies of novel quinoline carboxamide analogs. International Journal of Pharmaceutical Sciences Review and Research.
  • MTT assay protocol. Abcam.
  • (2020).
  • (2002). Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents. PubMed.
  • (2017). Models of In-Vivo Bacterial Infections for the Development of Antimicrobial Peptide-based Drugs. Bentham Science Publishers.
  • Quinoline-3-carboxamides for Research|High-Purity. Benchchem.
  • (2025).
  • (2017). Novel quinoline-3-carboxamides (Part 2): Design, optimization and synthesis of quinoline based scaffold as EGFR inhibitors with potent anticancer activity. PubMed.
  • MIC Determination By Microtitre Broth Dilution Method. Hancock Lab.
  • In Vivo Infection Models. Selvita.
  • (2016).
  • (2022). Animal Models of Neurodegenerative Disease: Recent Advances in Fly Highlight Innovative Approaches to Drug Discovery. Frontiers.
  • (2021). In vitro and ex vivo systems at the forefront of infection modeling and drug discovery. PMC.
  • (2022). Broth microdilution reference methodology. CGSpace.
  • Design, Synthesis and Antibacterial Activity Studies of Novel Quinoline Carboxamide Deriv
  • (2022). Preclinical Longitudinal In Vivo Biomarker Platform for Alzheimer's Disease Drug Discovery. Cambridge University Press.
  • Neurodegener
  • (2019). Synthesis of a new serie of quinoline-carboxamides based on methylated aminoesters: NMR characterization and antimicrobial activity. Mediterranean Journal of Chemistry.
  • (2022). Synthesis and evaluation of new 2-oxo-1,2-dihydroquinoline-3-carboxamides as potent inhibitors against acetylcholinesterase enzyme.
  • (2020).
  • Neurological Disease Drug Screening Service. C. elegans.
  • (2002).
  • (2022).
  • Novel quinoline derivatives as inhibitors of bacterial DNA gyrase and topoisomerase IV. Request PDF.
  • Application Notes and Protocols: Vilsmeier-Haack Reaction for Quinoline Synthesis. Benchchem.
  • (2021).
  • THE SYNTHESIS OF PYRmms, QUINOLINES AND OTHER RELATED SYSTEMS BY THE VILSMEIER AND THE REVERSE.
  • (2024). Design, Synthesis, and Biological Investigation of Quinazoline Derivatives as Multitargeting Therapeutics in Alzheimer's Disease Therapy.
  • (2015). Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. DUT Open Scholar.
  • (2021). Quinoline-3-Carboxylic Acids “DNA Minor Groove-Binding Agent”. Bentham Science.
  • Structures of the reported quinoline-3-carboxamides.
  • (2020).

Sources

Exploratory

An In-depth Technical Guide to the Antibacterial and Antifungal Activities of Quinoline Compounds

The persistent rise of multidrug-resistant microbial pathogens constitutes a formidable challenge to global health, demanding the urgent discovery and development of novel antimicrobial agents.[1] Within the expansive la...

Author: BenchChem Technical Support Team. Date: March 2026

The persistent rise of multidrug-resistant microbial pathogens constitutes a formidable challenge to global health, demanding the urgent discovery and development of novel antimicrobial agents.[1] Within the expansive landscape of medicinal chemistry, quinoline derivatives, a class of nitrogen-containing heterocyclic compounds, have emerged as a particularly promising scaffold.[2] This is attributed to their extensive spectrum of pharmacological activities, most notably their potent antibacterial and antifungal properties.[1][3] This technical guide offers a comprehensive exploration of the antimicrobial activities of quinoline compounds, delving into their mechanisms of action, structure-activity relationships, and the robust experimental methodologies employed for their evaluation.

The Chemical and Structural Diversity of Quinoline

The quinoline scaffold, a fusion of a benzene ring and a pyridine ring, provides a versatile platform for chemical modification.[2] This structural flexibility allows for the synthesis of a vast array of derivatives with diverse physicochemical properties and, consequently, a wide range of biological activities.[4][5] The therapeutic potential of quinoline-based compounds is well-established, with notable examples including the antimalarial drugs chloroquine and quinine.[4] The antimicrobial potency of these derivatives is intricately linked to the nature and position of various substituents on the quinoline core.[6]

Mechanisms of Antibacterial and Antifungal Action

Quinoline derivatives exert their antimicrobial effects by targeting fundamental cellular processes in both bacteria and fungi.[1] A primary mechanism of antibacterial action is the inhibition of DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and repair.[1][6] By interfering with these enzymes, quinoline compounds disrupt essential bacterial processes, leading to cell death.

In the fungal domain, a key mechanism involves the disruption of cell membrane integrity.[1] Specifically, certain quinoline derivatives inhibit the biosynthesis of ergosterol, an indispensable component of the fungal cell membrane that is absent in mammalian cells, providing a degree of selective toxicity.[1]

Diagram: Simplified Mechanism of Action of Quinolines

Quinoline_Mechanism_of_Action cluster_bacteria Bacterial Cell cluster_fungi Fungal Cell DNA_Replication DNA Replication & Repair DNA_Gyrase DNA Gyrase/ Topoisomerase IV DNA_Gyrase->DNA_Replication Essential for Ergosterol_Biosynthesis Ergosterol Biosynthesis Cell_Membrane Cell Membrane Integrity Ergosterol_Biosynthesis->Cell_Membrane Essential for Quinoline Quinoline Derivatives Quinoline->DNA_Gyrase Inhibits Quinoline->Ergosterol_Biosynthesis Inhibits Broth_Microdilution_Workflow Start Start Prepare_Inoculum Prepare Standardized Microbial Inoculum Start->Prepare_Inoculum Serial_Dilution Perform Serial Dilution of Quinoline Compound in Microtiter Plate Prepare_Inoculum->Serial_Dilution Inoculate_Plate Inoculate Wells with Microbial Suspension Serial_Dilution->Inoculate_Plate Incubate_Plate Incubate Plate under Optimal Conditions Inoculate_Plate->Incubate_Plate Read_Results Visually or Spectrophotometrically Determine MIC Incubate_Plate->Read_Results End End Read_Results->End

Caption: A streamlined workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

The agar diffusion method provides a qualitative or semi-quantitative assessment of antimicrobial activity. [6][7]It is a valuable screening tool to identify compounds with potential antimicrobial properties.

Protocol: Agar Well Diffusion Assay

  • Preparation of Agar Plates: A suitable agar medium is poured into sterile Petri dishes and allowed to solidify.

  • Inoculation: The surface of the agar is uniformly inoculated with a standardized suspension of the test microorganism.

  • Creation of Wells: Wells of a specific diameter (e.g., 8mm) are aseptically punched into the agar. [7]4. Application of Test Compound: A defined volume of the quinoline derivative solution at a known concentration is added to each well.

  • Incubation: The plates are incubated under appropriate conditions.

  • Measurement of Inhibition Zone: The diameter of the clear zone of growth inhibition around each well is measured in millimeters. The size of the zone is proportional to the susceptibility of the microorganism to the compound. [1]

Challenges and Future Perspectives

Despite the promising antimicrobial potential of quinoline derivatives, several challenges remain. The emergence of drug resistance is a persistent threat, necessitating the continuous development of novel compounds that can circumvent existing resistance mechanisms. [2][3]Furthermore, issues related to bioavailability, toxicity, and off-target effects must be carefully addressed during the drug development process. [3] Future research will likely focus on several key areas:

  • Rational Drug Design: Utilizing computational tools and a deeper understanding of SAR to design more potent and selective quinoline derivatives. [8]* Hybrid Molecules: Creating hybrid compounds that combine the quinoline scaffold with other antimicrobial agents to achieve synergistic effects and combat resistance. [9]* Target Identification and Validation: Elucidating novel molecular targets for quinoline derivatives to expand their therapeutic applications.

  • In Vivo Efficacy and Safety: Conducting comprehensive in vivo studies to evaluate the efficacy and safety profiles of promising lead compounds. [1] In conclusion, quinoline derivatives represent a highly valuable and versatile class of compounds in the ongoing search for new and effective antimicrobial agents. [1][10]Their broad spectrum of activity, coupled with the potential for chemical modification to enhance potency and overcome resistance, positions them as a critical area of focus for researchers and drug development professionals. [1]

References

  • Synthesis of Antimicrobial Quinoline Derivatives Enabled by Synergistic Pd/Enamine Catalysis: Experimental and Computational Study | Precision Chemistry - ACS Publications. (2025, October 9).
  • Recent update on antibacterial and antifungal activity of quinoline scaffolds - ResearchGate. (2020, September 1).
  • Investigating the antibacterial and antifungal activity of quinoline derivatives - Benchchem. (n.d.).
  • Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC. (2022, October 5).
  • Quinoline-based anti-MRSA agents: Current development, structure-activity relationships, and mechanisms. (2024, January 15).
  • Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents - PMC. (2019, February 2).
  • Recent update on antibacterial and antifungal activity of quinoline scaffolds - PubMed. (2020, November 19).
  • Design, synthesis and antimicrobial evaluation of some novel quinoline derivatives - MedCrave online. (2015, October 24).
  • Synthesis and Antimicrobial Evaluation of New Quinoline Derivatives. (2021, July 16).
  • Synthesis and Antimicrobial Evaluation of New Quinoline Derivatives - ResearchGate. (2024, February 3).
  • A Review: Structure-activity relationship and antibacterial activities of Quinoline based hybrids | Request PDF - ResearchGate. (n.d.).
  • Quinolines and quinolones as antibacterial, antifungal, anti-virulence, antiviral and anti-parasitic agents - SciSpace. (2019, September 13).
  • Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study - Taylor & Francis. (2023, July 21).
  • Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents - PMC - NIH. (n.d.).
  • Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones - PMC. (2022, October 12).
  • Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents - MDPI. (2019, February 2).
  • Synthetic Routes to Quinoline-Based Derivatives having Potential Anti-Bacterial and Anti-Fungal Properties | Bentham Science Publishers. (2022, August 1).
  • Quinolines and Quinolones as Antibacterial, Antifungal, Anti-virulence, Antiviral and Anti-parasitic Agents - PubMed. (n.d.).
  • Antibacterial Properties of Quinoline Derivatives: A Mini- Review - Biointerface Research in Applied Chemistry. (2021, November 4).
  • Antimicrobial Investigation and Docking Analysis of Quinoline Compounds - CABI Digital Library. (n.d.).
  • Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids - MDPI. (2019, November 28).

Sources

Foundational

An In-depth Technical Guide to the Mechanism of Action of 2-Chloroquinoline-3-carboxamide Derivatives

Foreword The 2-chloroquinoline-3-carboxamide scaffold represents a privileged structure in medicinal chemistry, serving as a versatile backbone for the development of a diverse array of potent and selective therapeutic a...

Author: BenchChem Technical Support Team. Date: March 2026

Foreword

The 2-chloroquinoline-3-carboxamide scaffold represents a privileged structure in medicinal chemistry, serving as a versatile backbone for the development of a diverse array of potent and selective therapeutic agents. While the parent compound itself is primarily a synthetic intermediate, its derivatives have demonstrated significant biological activity across multiple domains, most notably in oncology and virology. This guide provides a comprehensive exploration of the core mechanisms of action for key classes of 2-chloroquinoline-3-carboxamide derivatives, with a focus on their interactions with molecular targets and the downstream consequences for cellular signaling. We will delve into the causality behind experimental design and provide detailed methodologies to empower researchers in their own investigations of this promising chemical space.

Introduction: The Versatility of the 2-Chloroquinoline-3-carboxamide Scaffold

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a common motif in a multitude of biologically active compounds.[1][2] The addition of a carboxamide group at the 3-position and a reactive chlorine atom at the 2-position creates a scaffold with multiple points for chemical modification, allowing for the fine-tuning of steric and electronic properties to achieve desired biological activities.[3][4] This has led to the development of derivatives with activities including antibacterial, antifungal, anti-inflammatory, and, most prominently, anticancer and antiviral effects.[1][2] This guide will focus on the two most well-elucidated mechanisms of action for derivatives of this scaffold: the inhibition of critical cellular kinases in cancer and the targeting of viral proteases.

Anticancer Mechanisms of Action: Targeting Key Cellular Kinases

A significant body of research has focused on the development of 2-chloroquinoline-3-carboxamide derivatives as anticancer agents.[5][6][7] These efforts have led to the identification of potent inhibitors of key kinases involved in cell cycle regulation and DNA damage response, namely Ataxia Telangiectasia Mutated (ATM) kinase and Protein Kinase CK2.

Inhibition of Ataxia Telangiectasia Mutated (ATM) Kinase

ATM is a serine/threonine protein kinase that plays a central role in the DNA damage response (DDR) pathway, particularly in response to DNA double-strand breaks (DSBs).[8][9][10] Inhibition of ATM can sensitize cancer cells to DNA-damaging therapies like radiation and chemotherapy.[8][9] A novel series of 3-quinoline carboxamides has been identified as potent and selective inhibitors of ATM kinase.[2][11]

2.1.1. Molecular Mechanism of ATM Inhibition

Quinoline-3-carboxamide derivatives act as ATP-competitive inhibitors of ATM.[12] The quinoline nitrogen is proposed to form a hydrogen bond with the hinge region of the kinase domain, a common feature of ATP-competitive kinase inhibitors.[12] The 3-carboxamide moiety is crucial for activity, with the primary carboxamide being optimal for interaction with the protein.[2] Structure-activity relationship (SAR) studies have highlighted the importance of substituents at the 4- and 6-positions of the quinoline ring for potency and selectivity.[2][11]

2.1.2. Cellular Consequences of ATM Inhibition

Inhibition of ATM by these derivatives prevents the phosphorylation of its downstream targets, such as p53 and Chk2.[8][13] This abrogates the cell cycle arrest and DNA repair processes that are normally initiated in response to DNA damage, leading to the accumulation of genomic instability and ultimately, apoptotic cell death in cancer cells.

2.1.3. Experimental Workflow for Characterizing ATM Inhibitors

The following diagram illustrates a typical workflow for the identification and characterization of ATM inhibitors.

ATM_Inhibitor_Workflow cluster_invitro In Vitro Characterization cluster_cellular Cellular Characterization invitro_assay In Vitro ATM Kinase Inhibition Assay selectivity Kinase Selectivity Profiling (PIKK family) invitro_assay->selectivity Determine IC50 & Ki cell_assay Cellular ATM Phosphorylation Assay invitro_assay->cell_assay Validate in cells western_blot Western Blotting (p-p53, p-Chk2) cell_assay->western_blot Confirm target engagement cytotoxicity Cytotoxicity Assay (e.g., MTT) western_blot->cytotoxicity Assess cellular phenotype

Caption: Workflow for assessing ATM inhibition.

2.1.4. Detailed Experimental Protocols

In Vitro ATM Kinase Inhibition Assay [14][15]

  • Reaction Setup: Prepare a reaction mixture containing recombinant ATM kinase, a suitable substrate (e.g., GST-p53), and ATP in a kinase reaction buffer.

  • Inhibitor Addition: Add the 2-chloroquinoline-3-carboxamide derivative at various concentrations.

  • Incubation: Incubate the reaction at 30°C for a specified time to allow for phosphorylation.

  • Detection: Quantify the extent of substrate phosphorylation using methods such as radioactive filter binding assays (with [γ-³²P]ATP) or luminescence-based assays that measure ADP production.

  • Data Analysis: Calculate the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

Western Blotting for ATM Pathway Inhibition [1][13][16][17][18]

  • Cell Treatment: Treat cancer cells (e.g., U2OS) with the ATM inhibitor for a specified time, followed by induction of DNA damage (e.g., with ionizing radiation or a radiomimetic chemical).

  • Cell Lysis: Harvest the cells and prepare whole-cell lysates using a lysis buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies specific for phosphorylated forms of ATM targets (e.g., p-p53 Ser15, p-Chk2 Thr68) and total protein levels as loading controls.

  • Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and a chemiluminescent substrate to visualize the protein bands.

  • Analysis: Quantify the band intensities to determine the extent of inhibition of ATM signaling.

Inhibition of Protein Kinase CK2

Protein Kinase CK2 is a serine/threonine kinase that is constitutively active and involved in a wide range of cellular processes, including cell growth, proliferation, and apoptosis.[19][20][21][22] Its dysregulation is frequently observed in cancer, making it an attractive therapeutic target.[20] Derivatives of 3-quinoline carboxylic acid, which are structurally related to the carboxamides, have been identified as potent inhibitors of CK2.[9][23][24]

2.2.1. Molecular Mechanism of CK2 Inhibition

These quinoline derivatives act as ATP-competitive inhibitors of CK2.[23][25] The quinoline ring system occupies the hydrophobic pocket of the ATP-binding site, forming interactions with key residues.[9][26] The carboxylic acid (or carboxamide) group forms hydrogen bonds with residues in the active site, contributing to the binding affinity.[25] Substitutions on the quinoline ring can modulate the potency and selectivity of these inhibitors.[9][23]

2.2.2. Cellular Consequences of CK2 Inhibition

Inhibition of CK2 by these compounds can induce apoptosis in cancer cells by disrupting the phosphorylation of numerous substrates involved in cell survival pathways.

2.2.3. Experimental Protocol: In Vitro CK2 Kinase Assay [19][20][21][27][28]

  • Reaction Components: Combine recombinant CK2 enzyme, a specific peptide substrate (e.g., RRRADDSDDDDD), and the quinoline-based inhibitor in a reaction buffer.

  • Initiation: Start the reaction by adding [γ-³²P]ATP.

  • Incubation: Allow the reaction to proceed at 30°C for a defined period.

  • Termination and Separation: Stop the reaction and spot the mixture onto P81 phosphocellulose paper. Wash the paper extensively to remove unincorporated [γ-³²P]ATP.

  • Quantification: Measure the radioactivity incorporated into the peptide substrate using a scintillation counter.

  • Analysis: Determine the IC50 value by analyzing the dose-response curve.

Antiviral Mechanism of Action: Targeting SARS-CoV-2 Cysteine Proteases

The emergence of SARS-CoV-2 spurred intensive research into antiviral therapies, and the 2-chloroquinoline scaffold has been explored for this purpose.[29][30][31] Derivatives have been designed as dual inhibitors of the two essential viral cysteine proteases: the main protease (MPro or 3CLpro) and the papain-like protease (PLPro).[29][32]

Dual Inhibition of MPro and PLPro

MPro and PLPro are crucial for the processing of the viral polyproteins, a necessary step for viral replication.[33][34][35] Their inhibition blocks the viral life cycle.

3.1.1. Covalent and Non-covalent Inhibition Mechanisms

2-Chloroquinoline-based inhibitors can act through both covalent and non-covalent mechanisms.[29][32][36]

  • Covalent Inhibition: The 2-chloroquinoline moiety can act as a warhead. The electrophilic carbon at the 2-position is susceptible to nucleophilic attack by the catalytic cysteine residue (Cys145 in MPro) in the active site of the protease, leading to irreversible inhibition.[29]

  • Non-covalent Inhibition: Some derivatives bind non-covalently within the substrate-binding pocket of MPro or in the BL2 loop of PLPro.[29]

The following diagram depicts the proposed covalent inhibition of MPro.

MPro_Inhibition MPro MPro Active Site Cys145 Cys145-SH Covalent_Complex Covalent MPro-Inhibitor Complex MPro->Covalent_Complex Inactivation Inhibitor 2-Chloroquinoline Derivative Cys145->Inhibitor Inhibitor->Covalent_Complex Nucleophilic Attack

Caption: Covalent inhibition of MPro by a 2-chloroquinoline derivative.

Experimental Protocol: SARS-CoV-2 MPro Inhibition Assay (FRET-based)[6][38][39][40]
  • Reagent Preparation: Prepare solutions of recombinant MPro enzyme, a fluorogenic substrate (e.g., containing a FRET pair), and the test inhibitor.

  • Assay Plate Setup: In a microplate, add the MPro enzyme and the inhibitor at various concentrations.

  • Pre-incubation: Incubate the enzyme and inhibitor together to allow for binding.

  • Reaction Initiation: Add the fluorogenic substrate to all wells to start the enzymatic reaction.

  • Fluorescence Reading: Monitor the increase in fluorescence over time using a plate reader. Cleavage of the substrate separates the FRET pair, resulting in an increase in fluorescence.

  • Data Analysis: Calculate the rate of reaction for each inhibitor concentration and determine the IC50 value.

Quantitative Data Summary

The following tables summarize the reported inhibitory activities of representative 2-chloroquinoline-3-carboxamide derivatives and related compounds.

Table 1: Inhibitory Activity against ATM Kinase

Compound ClassTargetIC50/KiReference
3-Quinoline CarboxamidesATMSub-micromolar IC50[2]
3-Cinnoline CarboxamidesATM2.8 nM (Cellular IC50)[10]

Table 2: Inhibitory Activity against Protein Kinase CK2

Compound ClassTargetIC50Reference
3-Quinoline Carboxylic AcidsCK20.65 - 18.2 µM[23][24]
3-Carboxy-4(1H)-quinolonesCK20.3 µM[25]

Table 3: Inhibitory Activity against SARS-CoV-2 Proteases

Compound ClassTargetKi/IC50Reference
2-Chloroquinoline DerivativesMPro< 2 µM (Ki)[29][32]
2-Chloroquinoline DerivativesPLPro350 nM (Ki)[29]

Conclusion and Future Directions

The 2-chloroquinoline-3-carboxamide scaffold has proven to be a remarkably fruitful starting point for the development of potent and selective inhibitors of key therapeutic targets in cancer and viral diseases. The mechanisms of action, primarily centered around ATP-competitive inhibition of kinases and covalent or non-covalent inhibition of viral proteases, are well-supported by a growing body of experimental evidence. The detailed methodologies provided in this guide are intended to facilitate further research in this area.

Future efforts will likely focus on optimizing the pharmacokinetic and pharmacodynamic properties of these derivatives to improve their clinical translatability. Further exploration of the vast chemical space around this scaffold may uncover novel derivatives with activity against other targets, solidifying the importance of the 2-chloroquinoline-3-carboxamide core in modern drug discovery.

References

  • Bentham Science. (2021). Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase. PubMed. Retrieved from [Link]

  • ResearchGate. (n.d.). Development of 2-chloroquinoline based heterocyclic frameworks as dual inhibitors of SARS-CoV-2 MPro and PLPro | Request PDF. Retrieved from [Link]

  • Kattula, B., et al. (2022). Development of 2-chloroquinoline based heterocyclic frameworks as dual inhibitors of SARS-CoV-2 MPro and PLPro. Biochimica et Biophysica Acta (BBA) - General Subjects, 1866(8), 130155. Retrieved from [Link]

  • ACS Publications. (2016). Discovery of Novel 3-Quinoline Carboxamides as Potent, Selective, and Orally Bioavailable Inhibitors of Ataxia Telangiectasia Mutated (ATM) Kinase. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Sarno, S., et al. (2006). Evaluation of 3-Carboxy-4(1H)-quinolones as Inhibitors of Human Protein Kinase CK2. Journal of Medicinal Chemistry, 49(21), 6301-6308. Retrieved from [Link]

  • ResearchGate. (n.d.). Discovery of Novel 3-Quinoline Carboxamides as Potent, Selective and Orally Bioavailable Inhibitors of Ataxia Telangiectasia Mutated (ATM) Kinase. Retrieved from [Link]

  • Taylor & Francis Online. (2016). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Retrieved from [Link]

  • Taylor & Francis Online. (2016). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Retrieved from [Link]

  • ResearchGate. (2022). Protocol for high-throughput screening of SARS-CoV-2 main protease inhibitors using a robust fluorescence polarization assay. Retrieved from [Link]

  • Protocol Online. (2006). western to detect ATM. Retrieved from [Link]

  • MDPI. (2021). Molecular Docking and Molecular Dynamics Simulation Studies of Quinoline-3-Carboxamide Derivatives with DDR Kinases–Selectivity Studies towards ATM Kinase. Retrieved from [Link]

  • National Center for Biotechnology Information. (2015). Discovery of a Series of 3-Cinnoline Carboxamides as Orally Bioavailable, Highly Potent, and Selective ATM Inhibitors. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Bioactivity of Quinoline-3-carboxamide Derivatives. Retrieved from [Link]

  • Frontiers. (2017). Identification of Candidate Casein Kinase 2 Substrates in Mitosis by Quantitative Phosphoproteomics. Retrieved from [Link]

  • MDPI. (2020). N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamides: Molecular Docking, Synthesis, and Biological Investigation as Anticancer Agents. Retrieved from [Link]

  • ResearchGate. (n.d.). Representative quinoline SARS-CoV-2 PLpro inhibitors a Chemical.... Retrieved from [Link]

  • ACS Publications. (2022). Evaluation of SARS-CoV-2 Main Protease Inhibitors Using a Novel Cell-Based Assay. Retrieved from [Link]

  • ASM Journals. (2022). Structure-guided discovery of a small molecule inhibitor of SARS-CoV-2 main protease with potent in vitro and in vivo antiviral activities. Retrieved from [Link]

  • PubMed. (2010). In vitro and in vivo assays of protein kinase CK2 activity. Retrieved from [Link]

  • National Center for Biotechnology Information. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. Retrieved from [Link]

  • SEARCH. (n.d.). ATM kinase methods and protocols. Retrieved from [Link]

  • PubMed. (2016). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Evaluation of SARS-CoV-2 Main Protease Inhibitors Using a Novel Cell-Based Assay. Retrieved from [Link]

  • National Center for Biotechnology Information. (2018). The ATM and Rad3-Related (ATR) Protein Kinase Pathway Is Activated by Herpes Simplex Virus 1 and Required for Efficient Viral Replication. Retrieved from [Link]

  • ResearchGate. (n.d.). ATM Kinase: Methods and Protocols. Retrieved from [Link]

  • Semantic Scholar. (n.d.). 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017). Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Synthesis and Structure-Activity Relationship of Covalent Inhibitors of SARS-CoV-2 Papain-like Protease with Antiviral Potency. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Inhibitory mechanism of clioquinol and its derivatives at the exopeptidase site of human angiotensin-converting enzyme-2 and receptor binding domain of SARS-CoV-2 viral spike. Retrieved from [Link]

  • National Center for Biotechnology Information. (2017). Exploring the Pivotal Role of the CK2 Hinge Region Sub-Pocket in Binding with Tricyclic Quinolone Analogues by Computational Analysis. Retrieved from [Link]

  • ResearchGate. (n.d.). 6-Chloro-2-quinolone-3-carboxamide derivatives as potent anticancer.... Retrieved from [Link]

  • Reaction Biology. (n.d.). ATM Cellular Phosphorylation Assay Service. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Design of quinoline SARS-CoV-2 papain-like protease inhibitors as oral antiviral drug candidates. Retrieved from [Link]

  • ACS Publications. (2021). Sensors and Inhibitors for the Detection of Ataxia Telangiectasia Mutated (ATM) Protein Kinase. Molecular Pharmaceutics. Retrieved from [Link]

  • Rutgers University. (n.d.). Quinoline-derived SARS-CoV-2 papain-like protease inhibitors are oral antiviral drug candidates. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Discovery and Mechanism of SARS-CoV-2 Main Protease Inhibitors. Retrieved from [Link]

  • CK2 Inhibitors. (n.d.). CK2 Inhibitors. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Advanced Application Note: Coupling Strategies for 2-Chloroquinoline-3-carboxamide Synthesis and Functionalization

Executive Summary The 2-chloroquinoline-3-carboxamide scaffold is a privileged pharmacophore in medicinal chemistry, frequently utilized in the development of antimalarial, antimicrobial, and anticancer agents[1]. The st...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2-chloroquinoline-3-carboxamide scaffold is a privileged pharmacophore in medicinal chemistry, frequently utilized in the development of antimalarial, antimicrobial, and anticancer agents[1]. The strategic positioning of the chlorine atom at the C2 position—adjacent to the electron-withdrawing quinoline nitrogen and the 3-carboxamide group—creates a highly activated site for transition-metal-catalyzed cross-coupling reactions[2]. This application note provides an authoritative, field-proven guide to synthesizing the core scaffold and executing late-stage palladium-catalyzed functionalizations, specifically focusing on Suzuki-Miyaura and Buchwald-Hartwig couplings.

Mechanistic Rationale & Scaffold Reactivity

The reactivity of 2-chloroquinoline-3-carboxamide is governed by the synergistic electronic effects of its substituents. The C2-Cl bond is highly susceptible to oxidative addition by Palladium(0) species due to the α -effect of the adjacent endocyclic nitrogen, which significantly lowers the lowest unoccupied molecular orbital (LUMO) of the carbon-halogen bond[2].

Furthermore, the 3-carboxamide group plays a dual role:

  • Electronic Activation: It exerts an inductive electron-withdrawing effect that further polarizes the C2-Cl bond, facilitating milder coupling conditions compared to unactivated aryl chlorides[1].

  • Steric and Coordinating Influence: The carboxamide oxygen and nitrogen can competitively coordinate to the palladium center during the catalytic cycle. This necessitates the use of sterically bulky, electron-rich ligands (e.g., Xantphos) during Buchwald-Hartwig aminations to promote reductive elimination and prevent catalyst poisoning[3].

Workflow A 2-Chloroquinoline-3-carboxylic acid B Amidation (HATU, NH4CO3) Room Temp A->B C 2-Chloroquinoline-3-carboxamide (Core Scaffold) B->C D Suzuki-Miyaura Coupling (Pd(PPh3)4, Aryl-B(OH)2) C->D E Buchwald-Hartwig Amination (Pd2(dba)3, Amine, Xantphos) C->E F 2-Arylquinoline-3-carboxamide D->F G 2-Aminoquinoline-3-carboxamide E->G

Workflow for the synthesis and Pd-catalyzed functionalization of 2-chloroquinoline-3-carboxamide.

Quantitative Data Summaries

The following table summarizes the optimized parameters for functionalizing the C2 position of the quinoline core. These conditions have been empirically validated to overcome the competitive coordination of the 3-carboxamide moiety.

Table 1: Optimization of Palladium-Catalyzed Coupling Reactions at the C2 Position

Reaction TypeReagents / CatalystLigandBaseSolvent SystemTemp (°C)Typical Yield (%)
Suzuki-Miyaura Aryl-B(OH) 2​ , Pd(PPh 3​ ) 4​ PPh 3​ (inherent)K 2​ CO 3​ 1,4-Dioxane / H 2​ O (4:1)90–10075–92
Buchwald-Hartwig Primary Amine, Pd 2​ (dba) 3​ XantphosCs 2​ CO 3​ Toluene100–11065–85
Sonogashira Terminal Alkyne, PdCl 2​ (PPh 3​ ) 2​ CuI (co-catalyst)Et 3​ NDMF70–8070–90

Experimental Protocols & Self-Validation Systems

Protocol A: Synthesis of the 2-Chloroquinoline-3-carboxamide Core

This protocol utilizes HATU to rapidly generate an active HOAt ester from 2-chloroquinoline-3-carboxylic acid, preventing precursor degradation. Ammonium carbonate is employed as a mild, slow-releasing ammonia source to mitigate exothermic side reactions and prevent the hydrolysis of the active ester intermediate[4].

Step-by-Step Methodology:

  • Activation: Dissolve 2-chloroquinoline-3-carboxylic acid (1.0 equiv, e.g., 19.32 mmol) in anhydrous dichloromethane (DCM, 0.5 M). Cool the reaction mixture to 0 °C under an inert argon atmosphere[4].

  • Coupling Reagent Addition: Add HATU (1.5 equiv) portion-wise. Stir for 15–20 minutes at 0 °C to ensure complete formation of the active ester.

  • Amidation: Add ammonium carbonate (10.0 equiv) to the mixture[4].

  • Propagation: Allow the reaction to warm to room temperature and stir for 12 hours.

  • Workup: Quench with saturated aqueous NaHCO 3​ . Extract the aqueous layer with DCM (3 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , filter, and concentrate under reduced pressure.

  • Purification: Triturate the crude off-white solid with cold diethyl ether to afford the pure product[4].

Self-Validation:

  • IR Spectroscopy: Disappearance of the broad carboxylic acid O-H stretch (~2500–3000 cm −1 ) and appearance of two primary amide N-H stretches (~3300 and 3100 cm −1 ).

  • 1 H NMR: Appearance of two distinct broad singlets between 7.0–8.0 ppm confirms the primary amide protons (exchangeable with D 2​ O).

Protocol B: Suzuki-Miyaura Cross-Coupling at C2

The Suzuki-Miyaura coupling is highly efficient for installing aryl groups at the C2 position, yielding diverse polyheterocyclic structures[3].

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk tube, combine 2-chloroquinoline-3-carboxamide (1.0 equiv), the desired arylboronic acid (1.2 equiv), and K 2​ CO 3​ (2.5 equiv).

  • Solvent Addition: Add a degassed mixture of 1,4-Dioxane and H 2​ O (4:1 v/v, 0.2 M).

  • Catalyst Addition: Add Pd(PPh 3​ ) 4​ (0.05 equiv) under a positive stream of argon. Seal the tube.

  • Heating: Heat the reaction mixture to 95 °C in a pre-heated oil bath for 8–12 hours. Monitor the reaction via TLC or LC-MS.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash with water and brine. Dry the organic phase (MgSO 4​ ) and concentrate.

  • Purification: Purify via flash column chromatography (Silica gel, EtOAc/Hexanes gradient).

Self-Validation:

  • Mass Spectrometry: Successful coupling is indicated by the disappearance of the characteristic C2-Cl isotope pattern (3:1 ratio for 35 Cl/ 37 Cl) and the appearance of the [M+H] + peak for the coupled product.

  • 1 H NMR: The C4 proton of the quinoline core (typically a singlet around 8.5–8.8 ppm) will undergo a shift due to the disruption of the electron-withdrawing chlorine effect, alongside the appearance of new aromatic resonances.

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition Pd0->OxAdd + Ar-Cl TransMet Transmetalation OxAdd->TransMet + R-B(OH)2 RedElim Reductive Elimination TransMet->RedElim - B(OH)2Cl RedElim->Pd0 + Product

Palladium-catalyzed cross-coupling cycle at the C2 position of the quinoline core.

References

  • Synthesis and Bioactivity of Quinoline-3-carboxamide Derivatives ResearchG
  • Ethyl 3-Chloroquinoline-2-carboxylate: Reactivity and Cross-Coupling Benchchem
  • WO2023211990A1 - Bicyclic heterocyclic amide inhibitors of na v1.
  • Copper-Catalyzed Modular Assembly of Polyheterocycles N

Sources

Application

Application Note: Utilizing 2-Chloroquinoline-3-carboxamide in Fragment-Based Drug Discovery (FBDD)

Introduction and Strategic Rationale Fragment-Based Drug Discovery (FBDD) has revolutionized the identification of novel small-molecule therapeutics by screening low-molecular-weight compounds against macromolecular targ...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Strategic Rationale

Fragment-Based Drug Discovery (FBDD) has revolutionized the identification of novel small-molecule therapeutics by screening low-molecular-weight compounds against macromolecular targets. Unlike high-throughput screening (HTS) of complex molecules, FBDD focuses on optimizing highly efficient, low-affinity interactions into potent leads[1].

Among privileged fragment scaffolds, 2-Chloroquinoline-3-carboxamide (CAS: 73776-21-3) has emerged as a highly versatile building block. Its structural architecture provides a dual advantage: a bidentate hydrogen-bonding pharmacophore (the quinoline nitrogen and carboxamide group) and a highly reactive synthetic handle (the 2-chloro substituent). This application note details the mechanistic rationale, biophysical screening protocols, and synthetic elaboration strategies for utilizing this fragment, particularly in the development of kinase and phosphodiesterase (PDE4) inhibitors[2][3].

Mechanistic Insights: Why 2-Chloroquinoline-3-carboxamide?

The selection of a fragment is never arbitrary; it is dictated by the precise geometric and electronic requirements of the target's binding pocket.

The Hinge-Binding Pharmacophore

In kinase drug discovery, the ATP-binding site features a highly conserved "hinge region" that forms critical hydrogen bonds with the adenine ring of ATP. The quinoline-3-carboxamide core acts as a rigid, planar bioisostere for adenine. The quinoline nitrogen serves as an H-bond acceptor , while the primary amine of the carboxamide acts as an H-bond donor . This bidentate interaction anchors the fragment deep within the ATP pocket, establishing a high ligand efficiency (LE) starting point[3].

The 2-Chloro Synthetic Handle

The causality behind choosing the 2-chloro derivative over a bare quinoline lies in vector-driven elaboration. The 2-position of the quinoline ring points directly toward the solvent-exposed channel or the specificity pocket (depending on the kinase conformation). The chlorine atom is highly susceptible to Nucleophilic Aromatic Substitution (SNAr) or transition-metal-catalyzed cross-coupling , allowing medicinal chemists to rapidly "grow" the fragment into the adjacent pockets without disrupting the primary hinge-binding interactions[4].

G Fragment 2-Chloroquinoline-3-carboxamide (Fragment Hit) Pharmacophore Bidentate H-Bonding (Quinoline N + Carboxamide) Fragment->Pharmacophore anchors via Vector 2-Chloro Handle (Synthetic Vector) Fragment->Vector provides Hinge Kinase Hinge Region (Target Pocket) Lead Elaborated Lead Compound (High Affinity) Hinge->Lead structural validation Pharmacophore->Hinge binds to Vector->Lead SNAr / Coupling

Fig 1: Mechanistic role of 2-Chloroquinoline-3-carboxamide in FBDD vector growth.

Physicochemical Profiling

For a fragment to be viable, it must adhere strictly to the "Rule of Three" (Ro3: MW < 300, cLogP ≤ 3, H-bond donors ≤ 3, H-bond acceptors ≤ 3). The table below summarizes the theoretical and experimentally relevant properties of 2-Chloroquinoline-3-carboxamide, demonstrating its ideal suitability for FBDD.

PropertyValueFBDD Rationale
Molecular Weight 206.63 g/mol Well below 300 Da; allows mass budget for elaboration.
cLogP ~1.8Optimal lipophilicity; ensures aqueous solubility for high-concentration biophysical assays.
H-Bond Donors 1 (Carboxamide -NH2)Critical for interacting with the hinge region backbone carbonyl.
H-Bond Acceptors 2 (Quinoline N, C=O)Facilitates interaction with hinge region backbone amides.
Ligand Efficiency (LE) Target-dependent (often >0.3)High binding energy per heavy atom ensures a high-quality starting point.

Experimental Workflows and Protocols

To ensure trustworthiness and reproducibility, the following protocols represent a self-validating system. Each step includes internal controls to verify target engagement and synthetic success.

Protocol 1: Biophysical Validation via Surface Plasmon Resonance (SPR)

Before synthetic elaboration, the fragment must be validated for stoichiometric, reversible binding. SPR is the gold standard for this due to its sensitivity to low-affinity (high micromolar to millimolar) interactions.

Materials:

  • Target Protein (e.g., purified EPHB4 kinase domain).

  • CM5 Sensor Chip.

  • Running Buffer: 10 mM HEPES pH 7.4, 150 mM NaCl, 0.05% Tween-20, 5% DMSO.

  • 2-Chloroquinoline-3-carboxamide stock (100 mM in 100% DMSO).

Step-by-Step Methodology:

  • Protein Immobilization: Activate the CM5 chip using standard EDC/NHS chemistry. Inject the target protein (diluted in 10 mM Sodium Acetate, pH 5.0) to achieve an immobilization level of 3000–5000 Response Units (RU). Causality: High density is required to detect the low mass of the fragment.

  • Solvent Correction: Run a DMSO calibration curve (4.5% to 5.5% DMSO) to correct for bulk refractive index changes, which are critical when screening low-molecular-weight compounds.

  • Fragment Preparation: Prepare a 2-fold dilution series of 2-Chloroquinoline-3-carboxamide ranging from 10 µM to 2 mM in the running buffer, ensuring a final DMSO concentration of exactly 5.0%.

  • Injection: Inject the fragment series over the active and reference flow cells at a high flow rate (50 µL/min) for 60 seconds, followed by a 60-second dissociation phase.

  • Self-Validation/Data Analysis: Fit the steady-state binding levels (Req) against concentration using a 1:1 Langmuir binding model to determine the KD​ . Validation check: The sensorgram must show rapid on/off rates (square wave kinetics), which is the hallmark of a true fragment interaction, distinguishing it from non-specific aggregation.

Protocol 2: Hit-to-Lead Elaboration via SNAr

Once binding is confirmed, the 2-chloro group is displaced to explore the adjacent solvent channel, a strategy recently utilized to discover novel EPHB4 and PDE4 inhibitors[2][3].

Materials:

  • 2-Chloroquinoline-3-carboxamide (1.0 eq).

  • Aliphatic or aromatic amine (e.g., 4,4-difluoroazepane or substituted aniline) (1.5 eq)[4].

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq).

  • Anhydrous N-Methyl-2-pyrrolidone (NMP).

Step-by-Step Methodology:

  • Reaction Setup: In a microwave-safe vial, dissolve 2-Chloroquinoline-3-carboxamide (100 mg, 0.48 mmol) in 2 mL of anhydrous NMP.

  • Reagent Addition: Add the selected amine (0.72 mmol) followed by DIPEA (250 µL, 1.44 mmol). Causality: DIPEA acts as a non-nucleophilic base to scavenge the HCl generated during the substitution, driving the reaction forward without competing with the nucleophile.

  • Microwave Irradiation: Seal the vial and heat in a microwave reactor at 150°C for 45 minutes. Causality: The 2-position of quinoline is moderately activated, but the electron-donating carboxamide at position 3 reduces electrophilicity. Microwave heating overcomes this activation energy barrier efficiently.

  • Reaction Monitoring: Sample 5 µL of the mixture, dilute in methanol, and analyze via LC-MS. Self-Validation: Look for the disappearance of the starting material mass (m/z 206 [M+H]+) and the appearance of the product mass. The isotopic pattern of chlorine (3:1 ratio of M:M+2) will be lost in the product, confirming substitution.

  • Purification: Dilute the mixture with water to precipitate the crude product. Filter, wash with cold water, and purify via reverse-phase preparative HPLC.

Workflow Lib Fragment Library (Includes 2-Chloroquinoline core) Screen Primary Screen (SPR / X-ray Crystallography) Lib->Screen High-concentration screening Hit Hit Screen->Hit Orthogonal validation Chem Synthetic Elaboration (SNAr at 2-Chloro position) Hit->Chem Vector growth Lead Lead Compound (Nanomolar Affinity) Chem->Lead Iterative SAR

Fig 2: FBDD workflow from library screening to synthetic elaboration.

Conclusion

The utility of 2-Chloroquinoline-3-carboxamide in FBDD bridges the gap between biophysical fragment screening and synthetic medicinal chemistry. By providing a pre-organized hydrogen-bonding network and a highly addressable synthetic vector, it allows researchers to systematically map target binding pockets. Adhering to rigorous biophysical validation (like SPR solvent correction) and utilizing robust synthetic methodologies (like microwave-assisted SNAr) ensures that the transition from a low-affinity fragment to a high-affinity lead is both logical and highly efficient.

References

  • Fragment-Based Screening by Protein Crystallography: Successes and Pitfalls MDPI URL:[Link]

  • New quinoline-based PDE4 inhibitors through GSK-256066 fragment-based elaboration Journal of Molecular Structure (via ResearchGate) URL:[Link]

  • Bicyclic heterocyclic amide inhibitors of na v1.8 for the treatment of pain (WO2023211990A1)
  • Computational Molecular Docking and In-Silico, ADMET Prediction Studies of Quinoline Derivatives as EPHB4 Inhibitor Bentham Science Publishers URL: [Link]

Sources

Method

Comprehensive Analytical Characterization of 2-Chloroquinoline-3-carboxamide: Methodologies and Protocols

Introduction and Strategic Rationale 2-Chloroquinoline-3-carboxamide (Molecular Formula: C10H7ClN2O, Monoisotopic mass: 206.02469 Da)[1] is a highly valuable synthetic intermediate utilized in the development of biologic...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Strategic Rationale

2-Chloroquinoline-3-carboxamide (Molecular Formula: C10H7ClN2O, Monoisotopic mass: 206.02469 Da)[1] is a highly valuable synthetic intermediate utilized in the development of biologically active small molecules. It serves as a core scaffold for designing potent inhibitors of the Ataxia Telangiectasia Mutated (ATM) kinase[2][3] and Ephrin B4 (EPHB4) receptors, which are critical targets in oncology[4]. The molecule's dual functionality—a reactive chlorine atom at the C-2 position and a primary carboxamide at the C-3 position—makes it an ideal candidate for sequential cross-coupling and nucleophilic aromatic substitution (SNAr) reactions[2].

Because trace impurities can severely compromise downstream synthetic yields and the pharmacological safety of final Active Pharmaceutical Ingredients (APIs), rigorous analytical characterization is mandatory. As a Senior Application Scientist, I have designed the following self-validating analytical protocols. These methods are engineered not just to provide data, but to mathematically and chemically prove the integrity of the results by accounting for the specific physicochemical behaviors of the quinoline moiety.

Analytical Workflow

AnalyticalWorkflow A 2-Chloroquinoline-3-carboxamide (Solid Sample) B Sample Prep: Dissolve in MeOH A->B C Sample Prep: Dissolve in DMSO-d6 A->C D Direct Solid Analysis A->D E LC-UV-MS (Purity & Mass) B->E F 1H & 13C NMR (Structure) C->F G ATR-FTIR (Functional Groups) D->G H Data Synthesis & Quality Assurance E->H F->H G->H

Multi-modal analytical workflow for 2-Chloroquinoline-3-carboxamide.

Chromatographic Purity and Mass Confirmation (LC-UV-MS)

Causality & Experimental Design

The quinoline ring contains a basic nitrogen atom that frequently undergoes secondary interactions with residual acidic silanols on traditional silica-based stationary phases, leading to severe peak tailing and integration errors[5]. To mitigate this, our protocol employs a superficially porous C18 column combined with a highly acidic mobile phase (0.1% Formic Acid, pH ~2.7). This forces the quinoline nitrogen into a fully protonated, single ionic state, masking silanol interactions and yielding sharp, symmetrical peaks[5].

Step-by-Step Protocol
  • Standard Preparation : Accurately weigh 10.0 mg of 2-Chloroquinoline-3-carboxamide and dissolve in 10 mL of LC-MS grade Methanol to create a 1.0 mg/mL stock solution. Sonicate for 5 minutes to ensure complete dissolution.

  • Working Solution : Dilute the stock to 50 µg/mL using the initial mobile phase composition (95% A / 5% B).

  • System Suitability Test (SST) [Self-Validation] : Inject a blank (diluent) followed by six replicate injections of the working solution. Validation criteria: The system is deemed fit-for-purpose only if the Relative Standard Deviation (RSD) of the peak area is ≤ 2.0%, and the USP tailing factor is ≤ 1.5.

  • Chromatographic Separation :

    • Column : C18, 2.1 x 100 mm, 1.7 µm (e.g., Waters Acquity UPLC BEH C18).

    • Mobile Phase A : 0.1% Formic Acid in LC-MS grade Water.

    • Mobile Phase B : 0.1% Formic Acid in LC-MS grade Acetonitrile.

    • Flow Rate : 0.4 mL/min.

    • Column Temperature : 40 °C.

    • UV Detection : PDA scanning from 210 nm to 400 nm (extract at 254 nm).

  • Mass Spectrometry (ESI+) : Set the capillary voltage to 3.0 kV, desolvation temperature to 350 °C, and scan range from m/z 100 to 500.

Quantitative Data Summary

Table 1: LC Gradient Program and Expected MS Parameters

Time (min)% Mobile Phase A% Mobile Phase BExpected Retention TimeExpected m/z[M+H]⁺
0.0955--
1.0955--
6.010903.8 - 4.2 min207.0325 (³⁵Cl) / 209.0295 (³⁷Cl)
7.51090--
7.6955--
10.0955--

(Note: The distinct 3:1 isotopic ratio of the ³⁵Cl and ³⁷Cl peaks in the mass spectrum serves as secondary confirmation of the mono-chlorinated structure[1]).

Structural Elucidation via Nuclear Magnetic Resonance (NMR)

Causality & Experimental Design

Quinoline-3-carboxamides often exhibit poor solubility in standard chlorinated NMR solvents (like CDCl₃) due to strong intermolecular hydrogen bonding facilitated by the primary amide group. We utilize Dimethyl Sulfoxide-d6 (DMSO-d6) because its strong hydrogen-bond accepting nature disrupts these intermolecular networks, ensuring complete dissolution and sharp, well-resolved resonance signals[5][6].

Step-by-Step Protocol
  • Sample Preparation : Weigh 15 mg (for ¹H NMR) or 40 mg (for ¹³C NMR) of the analyte[5].

  • Dissolution : Transfer to a clean, dry 5 mm NMR tube and add 0.6 mL of DMSO-d6 containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference[5]. Vortex gently until a clear, homogenous solution is achieved.

  • Instrument Tuning [Self-Validation] : Lock the spectrometer to the deuterium signal of DMSO-d6 (39.5 ppm). Perform automated gradient shimming (Z1-Z5) until the full width at half maximum (FWHM) of the TMS signal is < 1.0 Hz. This guarantees magnetic field homogeneity.

  • Acquisition :

    • ¹H NMR : 400 or 500 MHz, 16 scans, 2-second relaxation delay, 30° pulse angle.

    • ¹³C NMR : 100 or 125 MHz, proton-decoupled (CPD), minimum 1024 scans, 2-second relaxation delay[5].

Quantitative Data Summary

Table 2: Expected ¹H and ¹³C NMR Assignments in DMSO-d6

NucleusChemical Shift (ppm)MultiplicityIntegrationStructural Assignment
¹H~ 7.65td1HAr-H (H-6)
¹H~ 7.85td1HAr-H (H-7)
¹H~ 7.90, 8.10br s2H-NH₂ (Primary Amide)
¹H~ 8.00dd1HAr-H (H-5)
¹H~ 8.15dd1HAr-H (H-8)
¹H~ 8.65s1HAr-H (H-4)
¹³C~ 166.5C-C=O (Amide Carbonyl)
¹³C~ 148.0C-C-2 (C-Cl bond)
¹³C125.0 - 140.0CH / C-Aromatic Quinoline Carbons

Vibrational Spectroscopy (FT-IR)

Causality & Experimental Design

While NMR provides atomic connectivity, FT-IR rapidly confirms the presence of functional groups. Attenuated Total Reflectance (ATR) is preferred over traditional KBr pelleting. KBr is highly hygroscopic; absorbed moisture creates broad O-H stretching bands around 3300 cm⁻¹ that can easily mask the critical N-H stretching vibrations of the carboxamide group[6][7]. ATR allows for direct, moisture-free solid-state analysis.

Step-by-Step Protocol
  • Background Collection : Clean the diamond ATR crystal with isopropanol and allow it to dry. Collect a background spectrum (32 scans, 4 cm⁻¹ resolution) in ambient air.

  • Sample Analysis : Place ~2 mg of the solid 2-Chloroquinoline-3-carboxamide powder directly onto the crystal. Apply consistent pressure using the ATR anvil to ensure optical contact.

  • Acquisition : Collect 32 scans from 4000 to 400 cm⁻¹.

  • Validation : Ensure the baseline transmission is >95% in non-absorbing regions. The primary amide must present characteristic paired N-H stretches (~3350 and 3180 cm⁻¹) and a strong C=O stretch (Amide I band) near 1660 cm⁻¹[6].

References

  • Title: 2-chloroquinoline-3-carboxamide (C10H7ClN2O)
  • Title: Discovery of Novel 3-Quinoline Carboxamides as Potent, Selective, and Orally Bioavailable Inhibitors of Ataxia Telangiectasia Mutated (ATM)
  • Source: researcher.
  • Source: eurekaselect.
  • Source: nih.
  • Source: benchchem.
  • Source: nih.

Sources

Application

Application Note: A Practical Guide to the Synthesis and Evaluation of 2-Chloroquinoline-3-carboxamide Derivatives as SARS-CoV-2 Protease Inhibitors

An in-depth guide for researchers, scientists, and drug development professionals on the evaluation of 2-Chloroquinoline-3-carboxamide derivatives as potential inhibitors of SARS-CoV-2. Introduction The global health cri...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide for researchers, scientists, and drug development professionals on the evaluation of 2-Chloroquinoline-3-carboxamide derivatives as potential inhibitors of SARS-CoV-2.

Introduction

The global health crisis precipitated by the Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) has underscored the urgent need for novel antiviral therapeutics.[1] While vaccines have been instrumental in controlling the pandemic, the emergence of new viral variants and the needs of vulnerable populations necessitate a robust pipeline of effective small-molecule inhibitors.[2] Among the most promising targets for antiviral drug development are the viral proteases, which are essential for processing viral polyproteins into functional units required for replication.[1][3]

The SARS-CoV-2 genome encodes two critical cysteine proteases: the main protease (Mpro or 3CLpro) and the papain-like protease (PLpro).[2][4] Their highly conserved nature and vital roles in the viral life cycle make them high-profile targets for therapeutic intervention.[1] The quinoline scaffold, present in drugs like chloroquine and hydroxychloroquine, has been a focal point of research due to its diverse biological activities.[5] Specifically, 2-chloroquinoline-3-carboxamide derivatives have emerged as a promising class of compounds, with studies suggesting their potential to inhibit SARS-CoV-2 proteases.[2][6]

This application note provides a comprehensive, experience-driven guide for the synthesis, in silico analysis, and in vitro evaluation of 2-chloroquinoline-3-carboxamide derivatives. It is designed to equip researchers with detailed protocols and the scientific rationale behind them, facilitating the exploration of this chemical space for the discovery of potent SARS-CoV-2 inhibitors.

Part 1: Synthesis of 2-Chloroquinoline-3-carboxamide Derivatives

The foundational step in evaluating these potential inhibitors is their chemical synthesis. The 2-chloroquinoline core is a versatile starting point, often derived from acetanilides via the Vilsmeier-Haack reaction to produce 2-chloroquinoline-3-carbaldehydes.[7] The subsequent conversion to a carboxamide is a critical step for generating a library of diverse derivatives for screening.

General Synthetic Workflow

The synthesis typically involves a multi-step process beginning with the formation of the 2-chloroquinoline-3-carbonyl chloride intermediate, followed by amidation with a selected amine. This approach allows for significant structural diversity at the carboxamide position.

cluster_synthesis Synthesis Workflow Start 2-Chloroquinoline- 3-carbaldehyde Step1 Oxidation to Carboxylic Acid Start->Step1 e.g., KMnO4 or Jones Reagent Step2 Conversion to Acyl Chloride Step1->Step2 e.g., SOCl2 or (COCl)2 Step3 Amidation with Primary/Secondary Amine (R-NH2) Step2->Step3 Product 2-Chloroquinoline-3- carboxamide Derivative Step3->Product Purify Purification (Crystallization/Chromatography) Product->Purify Characterize Characterization (NMR, MS, IR) Purify->Characterize

Caption: General workflow for synthesizing 2-chloroquinoline-3-carboxamide derivatives.

Protocol 1: Synthesis of a Representative 2-Chloroquinoline-3-carboxamide Derivative

This protocol outlines a general procedure. Specific reaction conditions (temperature, time, solvent) may require optimization based on the chosen amine.

Rationale: This two-step, one-pot procedure from the carboxylic acid provides an efficient route to the target amides. Thionyl chloride (SOCl₂) is a common and effective reagent for converting carboxylic acids to highly reactive acyl chlorides, which then readily undergo nucleophilic attack by an amine to form the stable amide bond.

Materials:

  • 2-Chloroquinoline-3-carboxylic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous Dichloromethane (DCM)

  • Desired primary or secondary amine (e.g., aniline)

  • Triethylamine (TEA) or other non-nucleophilic base

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Solvents for purification (e.g., ethyl acetate, hexanes)

  • Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon balloon)

Procedure:

  • Preparation of Acyl Chloride:

    • In a round-bottom flask under an inert atmosphere, suspend 2-chloroquinoline-3-carboxylic acid (1.0 eq) in anhydrous DCM.

    • Add thionyl chloride (1.5-2.0 eq) dropwise at 0 °C (ice bath).

    • Allow the reaction to warm to room temperature and then reflux gently for 2-3 hours, or until the reaction mixture becomes a clear solution. The progress can be monitored by the cessation of gas (HCl, SO₂) evolution.

    • Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 2-chloroquinoline-3-carbonyl chloride. Proceed immediately to the next step.

  • Amidation:

    • Re-dissolve the crude acyl chloride in fresh anhydrous DCM under an inert atmosphere and cool to 0 °C.

    • In a separate flask, dissolve the chosen amine (1.1 eq) and triethylamine (1.2 eq) in anhydrous DCM.

    • Add the amine solution dropwise to the acyl chloride solution at 0 °C.

    • Allow the reaction to stir at room temperature for 4-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Once the reaction is complete, quench by adding water or saturated NaHCO₃ solution carefully.

    • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated NaHCO₃ solution, water, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel or by recrystallization from an appropriate solvent system (e.g., ethanol or ethyl acetate/hexanes) to yield the pure 2-chloroquinoline-3-carboxamide derivative.

  • Characterization:

    • Confirm the structure and purity of the final compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).

Part 2: In Silico Evaluation - Predicting Inhibitory Potential

Before committing to extensive in vitro screening, computational methods can provide valuable insights into the potential binding affinity and mode of interaction of the synthesized derivatives with the target protein.[8] Molecular docking is a powerful tool used to predict how a small molecule (ligand) binds to the active site of a protein (receptor).[5] For SARS-CoV-2, the main protease (Mpro) is a well-characterized target, with numerous crystal structures available in the Protein Data Bank (PDB), such as 6LU7 and 7BRP.[9]

cluster_silico In Silico Docking Workflow PDB 1. Select & Prepare Receptor (e.g., Mpro PDB: 6LU7) Dock 3. Molecular Docking (e.g., AutoDock Vina) PDB->Dock Define Binding Site Ligand 2. Prepare Ligand (Synthesized Derivative) Ligand->Dock Energy Minimize Analyze 4. Analyze Results (Binding Energy, Pose) Dock->Analyze MD 5. (Optional) Molecular Dynamics (Assess Stability) Analyze->MD

Caption: Logical workflow for in silico evaluation of potential inhibitors.

Protocol 2: Molecular Docking Against SARS-CoV-2 Mpro

Rationale: This protocol serves to filter and prioritize compounds for biological testing. By predicting the binding energy and visualizing the interactions (e.g., hydrogen bonds, π-interactions) with key catalytic residues like His41 and Cys145, we can hypothesize which derivatives are most likely to be effective inhibitors.[9]

Software/Tools:

  • Protein Data Bank (PDB) for receptor structure.

  • Molecular modeling software (e.g., PyMOL, Discovery Studio, Chimera) for visualization and preparation.[5]

  • Docking software (e.g., AutoDock Vina, Schrödinger Glide).[10]

  • Ligand preparation software (e.g., Avogadro, ChemDraw).

Procedure:

  • Receptor Preparation:

    • Download the crystal structure of SARS-CoV-2 Mpro from the PDB (e.g., PDB ID: 6LU7).

    • Using molecular modeling software, remove water molecules, co-crystallized ligands, and any non-protein atoms from the PDB file.

    • Add polar hydrogen atoms and assign appropriate atomic charges (e.g., Gasteiger charges).

    • Save the prepared protein in the required format for the docking software (e.g., .pdbqt for AutoDock Vina).

  • Ligand Preparation:

    • Draw the 2D structure of the synthesized 2-chloroquinoline-3-carboxamide derivative.

    • Convert the 2D structure to a 3D structure and perform energy minimization using a suitable force field (e.g., MMFF94).

    • Assign rotatable bonds and save the ligand in the appropriate format (e.g., .pdbqt).

  • Docking Simulation:

    • Define the binding site (grid box) on the Mpro receptor. This is typically centered on the co-crystallized inhibitor or the known active site residues (His41, Cys145).

    • Run the docking algorithm using the prepared receptor and ligand files. The software will generate multiple binding poses and calculate a corresponding binding affinity or docking score for each.

  • Analysis of Results:

    • Analyze the output to identify the pose with the lowest binding energy (most favorable).

    • Visualize the best docking pose in the Mpro active site.

    • Examine the intermolecular interactions, such as hydrogen bonds with key residues (e.g., His41, Glu166, Gln189) and π-stacking interactions.[9]

    • Compare the binding energies and interaction patterns across the library of synthesized derivatives to prioritize candidates for in vitro testing.

Part 3: In Vitro Evaluation - Confirming Biological Activity

While in silico methods are predictive, in vitro assays are essential for confirming the actual biological activity of the compounds.[11] This involves a two-pronged approach: first, assessing direct inhibition of the target enzyme, and second, evaluating the compound's ability to inhibit viral replication in a cell-based model.

Section 3.1: Enzymatic Assays - Targeting Viral Proteases

Fluorogenic assays are a high-throughput method to measure the enzymatic activity of proteases like Mpro and PLpro.[12] They utilize a peptide substrate that is conjugated to a fluorophore and a quencher. Cleavage of the substrate by the protease separates the fluorophore from the quencher, resulting in a measurable increase in fluorescence.

cluster_enzyme Enzyme Inhibition Assay Workflow Incubate 1. Pre-incubate Enzyme (Mpro) with Inhibitor (Test Compound) AddSub 2. Add Fluorogenic Substrate Incubate->AddSub Measure 3. Measure Fluorescence over Time AddSub->Measure Analyze 4. Calculate % Inhibition and IC50 Value Measure->Analyze Result Potent Inhibitor? Analyze->Result

Caption: Workflow for a fluorescence-based enzyme inhibition assay.

Protocol 3: SARS-CoV-2 Mpro Inhibition Assay (Fluorogenic)

Rationale: This assay directly measures the ability of a compound to inhibit the catalytic activity of Mpro. Determining the half-maximal inhibitory concentration (IC₅₀) provides a quantitative measure of the compound's potency against the isolated enzyme, which is crucial for structure-activity relationship (SAR) studies.[11]

Materials:

  • Recombinant, purified SARS-CoV-2 Mpro enzyme.

  • Mpro fluorogenic substrate (e.g., DABCYL-KTSAVLQ↓SGFRKME-EDANS).

  • Assay buffer (e.g., 20 mM HEPES pH 7.3, 100 mM NaCl, 1 mM EDTA, 1 mM DTT).

  • Test compounds (2-chloroquinoline-3-carboxamide derivatives) dissolved in DMSO.

  • Positive control inhibitor (e.g., GC376 or Nirmatrelvir).[1][11]

  • Black, low-binding 96-well or 384-well plates.

  • Fluorescence plate reader.

Procedure:

  • Compound Preparation:

    • Prepare a stock solution of each test compound in 100% DMSO (e.g., 10 mM).

    • Create a serial dilution plate of the compounds in assay buffer. Ensure the final DMSO concentration in the assay well is low (e.g., <1%) to avoid affecting enzyme activity.

  • Assay Protocol:

    • Add a small volume (e.g., 5 µL) of the diluted test compounds, positive control, or vehicle control (DMSO in buffer) to the wells of the microplate.

    • Add recombinant Mpro enzyme (e.g., 20 µL of a 50 nM solution) to each well.

    • Pre-incubate the plate at room temperature for 15-30 minutes to allow the inhibitors to bind to the enzyme.

    • Initiate the reaction by adding the fluorogenic substrate (e.g., 25 µL of a 20 µM solution).

    • Immediately place the plate in a fluorescence plate reader pre-set to the appropriate excitation/emission wavelengths (e.g., ~340 nm excitation, ~490 nm emission for EDANS).

  • Data Collection and Analysis:

    • Measure the fluorescence kinetically over a period of 30-60 minutes at a constant temperature (e.g., 30 °C or 37 °C).

    • Calculate the reaction rate (slope of the linear portion of the fluorescence vs. time curve) for each well.

    • Determine the percent inhibition for each compound concentration relative to the vehicle control (0% inhibition) and a no-enzyme control (100% inhibition).

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve (e.g., four-parameter logistic regression) to determine the IC₅₀ value.

Note on PLpro Assay: A similar protocol can be used for PLpro, using a PLpro-specific recombinant enzyme and a corresponding fluorogenic substrate (e.g., Z-RLRGG-AMC).[3][13][14]

Section 3.2: Cell-Based Assays - Antiviral Efficacy and Cytotoxicity

While enzymatic assays confirm target engagement, cell-based assays are critical to determine if a compound can enter host cells and inhibit viral replication in a more biologically relevant context.[15] It is imperative to run a cytotoxicity assay in parallel to ensure that the observed antiviral effect is not simply due to the compound killing the host cells.[16][17]

Protocol 4: SARS-CoV-2 Antiviral (CPE Reduction) and Cytotoxicity Assay

Rationale: This dual-assay approach allows for the determination of a compound's efficacy and its safety window. The antiviral assay measures the ability of a compound to protect cells from virus-induced death or cytopathic effect (CPE).[18] The parallel cytotoxicity assay determines the concentration at which the compound itself is toxic to the cells.[19] Together, these yield the 50% effective concentration (EC₅₀), the 50% cytotoxic concentration (CC₅₀), and the Selectivity Index (SI = CC₅₀/EC₅₀), a key indicator of therapeutic potential.

Materials:

  • Vero E6 or other susceptible cell line (e.g., Calu-3).[20]

  • Complete cell culture medium (e.g., DMEM with 10% FBS, antibiotics).

  • Live SARS-CoV-2 virus stock (requires BSL-3 containment).

  • Test compounds and positive control (e.g., Remdesivir).[18]

  • 96-well clear-bottom tissue culture plates.

  • Cell viability reagent (e.g., CellTiter-Glo®, MTT, or Crystal Violet).[15][18]

  • Plate reader (luminometer or absorbance reader).

Procedure:

  • Cell Plating:

    • Seed two identical 96-well plates with Vero E6 cells at a density that will result in a near-confluent monolayer after 24 hours (e.g., 1-2 x 10⁴ cells/well). One plate will be for the antiviral assay (infected) and the other for the cytotoxicity assay (uninfected).[19]

    • Incubate the plates at 37 °C, 5% CO₂ for 24 hours.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds and controls in culture medium.

    • Remove the old medium from the cells and add the medium containing the diluted compounds to both plates. Include "cells only" (no compound, no virus) and "virus control" (no compound, with virus) wells.

  • Infection (Antiviral Plate Only):

    • Working in a BSL-3 facility, add SARS-CoV-2 to the wells of the antiviral plate at a pre-determined multiplicity of infection (MOI) that causes significant CPE in 48-72 hours (e.g., MOI = 0.01).

    • For the cytotoxicity plate, add an equal volume of plain culture medium (no virus).

  • Incubation:

    • Incubate both plates at 37 °C, 5% CO₂ for 48-72 hours, or until ~80-90% CPE is observed in the virus control wells of the antiviral plate.

  • Quantification of Cell Viability:

    • At the end of the incubation period, quantify the number of viable cells in each well of both plates using a chosen cell viability reagent according to the manufacturer's protocol.

      • For Crystal Violet: Fix the cells, stain with crystal violet solution, wash, and then solubilize the dye. Read absorbance at ~595 nm.[20]

      • For CellTiter-Glo®: Add the reagent directly to the wells, incubate, and read the resulting luminescence.[15]

  • Data Analysis:

    • For the Antiviral Plate: Calculate the percentage of CPE reduction for each compound concentration relative to the "cells only" (0% CPE) and "virus control" (100% CPE) wells. Plot the data to determine the EC₅₀ value.

    • For the Cytotoxicity Plate: Calculate the percentage of cell viability for each compound concentration relative to the "cells only" control (100% viability). Plot the data to determine the CC₅₀ value.

    • Calculate the Selectivity Index (SI): SI = CC₅₀ / EC₅₀. A higher SI value (typically >10) is desirable, indicating that the compound is effective against the virus at concentrations well below those at which it is toxic to host cells.

Part 4: Data Interpretation and Presentation

Clear and concise presentation of data is crucial for comparing the potential of different derivatives. A summary table is an effective way to organize the key parameters derived from the in vitro assays.

Table 1: Sample Data Summary for Synthesized 2-Chloroquinoline-3-carboxamide Derivatives

Compound IDMpro IC₅₀ (µM)PLpro IC₅₀ (µM)Antiviral EC₅₀ (µM)Cytotoxicity CC₅₀ (µM)Selectivity Index (SI)
Derivative 10.82[2]15.21.5>100>66.7
Derivative 21.20.35[2]0.9>100>111.1
Derivative 3>50>5025.685.03.3
RemdesivirN/AN/A0.67[21]>100[21]>149
GC3760.13[11]>501.31[1]>50>38

Note: Data presented are hypothetical and for illustrative purposes, but are based on values reported in the literature for similar compound classes.[1][2][11][21]

Conclusion

The systematic approach detailed in this guide—spanning rational synthesis, predictive in silico modeling, and rigorous in vitro validation—provides a robust framework for the discovery and development of 2-chloroquinoline-3-carboxamide derivatives as potential SARS-CoV-2 inhibitors. By focusing on well-validated targets like Mpro and PLpro and employing a multi-assay strategy that includes critical cytotoxicity assessments, researchers can efficiently identify and prioritize lead candidates for further preclinical development. This integrated methodology is essential for accelerating the discovery of new antiviral agents to combat the ongoing threat of COVID-19 and future coronavirus outbreaks.

References

  • Singh, L., Singh, A. K., & Sharma, S. (2022). Design, synthesis, and molecular dynamics simulation studies of quinoline derivatives as protease inhibitors against SARS-CoV-2. Journal of Biomolecular Structure & Dynamics. [Link]

  • Al-Masoudi, N. A., et al. (2021). New quinoline-triazole conjugates: Synthesis, and antiviral properties against SARS-CoV-2. Bioorganic Chemistry. [Link]

  • Batool, S., Afzal, A., & Zeeshan, M. (2026). In Silico Molecular Docking and ADMET Analysis of Quinoline Compounds as Anti-SARS-CoV-2 Agents. ResearchGate. [Link]

  • Jockusch, S., et al. (2021). A cell-based assay to discover inhibitors of SARS-CoV-2 RNA dependent RNA polymerase. Antiviral Research. [Link]

  • Smither, S. J., et al. (2020). Simple rapid in vitro screening method for SARS-CoV-2 anti-virals that identifies potential cytomorbidity-associated false positives. Journal of Virological Methods. [Link]

  • Ma, H., et al. (2024). Improved fluorescence-based assay for rapid screening and evaluation of SARS-CoV-2 main protease inhibitors. Analytical Biochemistry. [Link]

  • Ticha, A., et al. (2024). Identification and evaluation of antiviral activity of novel compounds targeting SARS-CoV-2 virus by enzymatic and antiviral assays, and computational analysis. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Gunther, S., et al. (2021). SARS-CoV-2 papain-like protease PLpro in complex with natural compounds reveal allosteric sites for antiviral drug design. bioRxiv. [Link]

  • Theisen, A., et al. (2022). Gain-of-Signal Assays for Probing Inhibition of SARS-CoV-2 Mpro/3CLpro in Living Cells. mBio. [Link]

  • Di Micco, S., et al. (2020). New Anti SARS-Cov-2 Targets for Quinoline Derivatives Chloroquine and Hydroxychloroquine. MDPI. [Link]

  • Vankam, P., et al. (2023). Development of 2-chloroquinoline based heterocyclic frameworks as dual inhibitors of SARS-CoV-2 MPro and PLPro. Bioorganic Chemistry. [Link]

  • Fung, C. L., et al. (2024). Efficient in vitro assay for evaluating drug efficacy and synergy against emerging SARS-CoV-2 strains. Antimicrobial Agents and Chemotherapy. [Link]

  • Chen, C.-Z., et al. (2021). Identification of SARS-CoV-2 Receptor Binding Inhibitors by In Vitro Screening of Drug Libraries. Viruses. [Link]

  • Ansori, A. N. M., et al. (2021). Molecular Docking of Quinine Derivative as Inhibitor in Sars-Cov-2. Journal of Physics: Conference Series. [Link]

  • Virology Research Services. (2024). Understanding Cytotoxicity. Virology Research Services. [Link]

  • Noah, J. W. (2009). Cell-based Assays to Identify Inhibitors of Viral Disease. Current Protocols in Chemical Biology. [Link]

  • Martinez, J. P. (2025). Cytotoxicity Screening Assay - Paired with Antiviral Assays. Protocols.io. [Link]

  • Kumar, S., et al. (2021). In silico and in vitro assays reveal potential inhibitors against 3CLpro main protease of SARS-CoV-2. Journal of Biomolecular Structure and Dynamics. [Link]

  • Emery Pharma. (2025). Important Considerations in Antiviral Testing. Emery Pharma. [Link]

  • Vankam, P., et al. (2023). Development of 2-chloroquinoline based heterocyclic frameworks as dual inhibitors of SARS-CoV-2 MPro and PLPro. ResearchGate. [Link]

  • Aksenov, A. N., et al. (2021). Synthesis of (2-chloroquinolin-3-yl)-1,3,4-thiadiazole-2-carboxamides. Chemistry of Heterocyclic Compounds. [Link]

  • Aurora Biolabs. Papain-like (PLpro) Protease Assay Kit. Aurora Biolabs. [Link]

  • Wolling, V. H., et al. (2023). SARS-CoV-2 papain-like protease (PLpro) inhibitory and antiviral activity of small molecule derivatives for drug leads. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Massoud, M. A. M., et al. (2018). 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017). Arkivoc. [Link]

  • Jimenez-Campos, A. G., et al. (2024). A cell-based Papain-like Protease (PLpro) activity assay for rapid detection of active SARS-CoV-2 infections and antivirals. PLOS ONE. [Link]

  • Reaction Biology. SARS-CoV-2 Protease Assay Services. Reaction Biology. [Link]

  • Potdar, V. V., et al. (2024). Synthesis, Antibacterial Screening and ADME Prediction of Novel Ester Derivatives of 6-Substituted-2-chloroquinoline-3-carbaldehyde. Asian Journal of Chemistry. [Link]

  • Zhang, L., et al. (2022). SARS-CoV-2 main protease drug design, assay development, and drug resistance studies. Accounts of Chemical Research. [Link]

  • El-Gendy, M. S., et al. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances. [Link]

  • Meth-Cohn, O., & Narine, B. (1981). A versatile new synthesis of quinolines and related fused pyridines, Part 5. The synthesis of 2-chloroquinoline-3-carbaldehydes. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • Scipione, L., et al. (2025). Fluorogenic in vitro activity assay for the main protease Mpro from SARS-CoV-2 and its adaptation to the identification of inhibitors. ResearchGate. [Link]

  • Icho, L. A., et al. (2022). Discovery of Triple Inhibitors of Both SARS-CoV-2 Proteases and Human Cathepsin L. Molecules. [Link]

  • El-gaby, M. S. A., et al. (2023). Diversifying the chloroquinoline scaffold against SARS-CoV-2 main protease: Virtual screening approach using cross-docking, SiteMap analysis and molecular dynamics simulation. Journal of Molecular Graphics and Modelling. [Link]

  • Olaleye, O. E., et al. (2022). Inhibitory mechanism of clioquinol and its derivatives at the exopeptidase site of human angiotensin-converting enzyme-2 and receptor binding domain of SARS-CoV-2 viral spike. Journal of Biomolecular Structure & Dynamics. [Link]

  • Lv, Z., et al. (2022). Targeting SARS-CoV-2 Proteases for COVID-19 Antiviral Development. Frontiers in Chemistry. [Link]

  • Olaleye, O. E., et al. (2021). Discovery of Clioquinol and analogues as novel inhibitors of Severe Acute Respiratory Syndrome Coronavirus 2 infection, ACE2 and ACE2 - Spike protein interaction in vitro. Heliyon. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting 2-Chloroquinoline-3-carboxamide crystallization

Welcome to the Technical Support Center for 2-Chloroquinoline-3-carboxamide (2-CQ-3-CA) crystallization. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic cha...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 2-Chloroquinoline-3-carboxamide (2-CQ-3-CA) crystallization. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic challenges associated with isolating this critical pharmaceutical intermediate.

2-CQ-3-CA is a highly valuable scaffold used in the synthesis of Ephrin B4 (EPHB4) receptor inhibitors for oncology[1] and Na_v1.8 inhibitors for pain management[2]. However, its rigid planar structure, combined with the hydrogen-bonding capacity of the carboxamide group and the hydrophobicity of the chloroquinoline core, makes its crystallization prone to polymorphism, oiling out (liquid-liquid phase separation), and impurity entrapment.

This guide provides causality-driven troubleshooting, self-validating protocols, and thermodynamic strategies to ensure high-yield, high-purity recovery.

Part 1: Crystallization Troubleshooting Workflow

Before diving into specific protocols, use the decision matrix below to diagnose your specific crystallization failure mode.

G Start 2-CQ-3-CA Crystallization Issue Q1 Oiling Out (LLPS) Start->Q1 Q2 Polymorphism (Mixed Forms) Start->Q2 Q3 Low Yield / Purity Start->Q3 Sol1 Lower initial concentration or change solvent Q1->Sol1 Adjust Phase Boundary Sol2 Control supersaturation & add seeds Q2->Sol2 Thermodynamic Control Sol3 Optimize cooling rate or anti-solvent ratio Q3->Sol3 Adjust Solubility Success High-Purity Stable Crystals Sol1->Success Sol2->Success Sol3->Success

Decision matrix for 2-chloroquinoline-3-carboxamide crystallization troubleshooting.

Part 2: Frequently Asked Questions & Causality Guide

Q1: Why does my 2-CQ-3-CA "oil out" instead of forming solid crystals?

Causality: Oiling out, or Liquid-Liquid Phase Separation (LLPS), occurs when the supersaturation level of your solution exceeds the metastable zone width (MZW), but the operating temperature remains above the melting point of the solute-solvent co-phase. Instead of nucleating a solid, the system minimizes free energy by separating into a solute-rich liquid phase and a solvent-rich liquid phase. This is highly detrimental as the "oil" traps impurities and eventually solidifies into an amorphous mass. Solution: You must shift the crystallization trajectory to intersect the solubility curve below the critical LLPS temperature. Do this by diluting the initial concentration or switching to a solvent system with a less aggressive solubility drop-off (e.g., moving from pure Dichloromethane[2] to an Ethanol/Water system).

Q2: I am getting inconsistent crystal habits (needles vs. prisms) across batches. How do I control this polymorphism?

Causality: Quinoline derivatives are notorious for polymorphism. According to Ostwald's Rule of Stages, a system subjected to rapid supersaturation (e.g., crash cooling or fast anti-solvent addition) will kinetically favor the nucleation of the metastable polymorph (often needle-like) because it requires lower interfacial energy to form[3]. Over time, thermodynamics drives a Solution-Mediated Polymorphic Transformation (SMPT) where the metastable crystals dissolve and re-precipitate as the thermodynamically stable polymorph (often prismatic)[3][4]. Solution: To consistently isolate the stable form, you must maintain low supersaturation during the process. Use a slow cooling ramp (e.g., 5 °C/hour) and introduce seed crystals of the stable form just inside the metastable zone.

SMPT Sol Supersaturated Solution Meta Metastable Form (Kinetic, Needles) Sol->Meta Fast Nucleation (High Supersat.) Stable Stable Form (Thermodynamic, Prisms) Sol->Stable Slow Nucleation (Low Supersat.) Diss Dissolution Phase Meta->Diss Unstable Diss->Stable Recrystallization

Solution-Mediated Polymorphic Transformation (SMPT) pathway for quinoline derivatives.

Q3: How do I select the right solvent system for high yield and purity?

Causality: The ideal solvent must exhibit a steep solubility curve—high solubility at elevated temperatures to dissolve the crude mass, and low solubility at cold temperatures to maximize yield without requiring aggressive solvent evaporation.

Table 1: Solvent Screening Profiles for 2-Chloroquinoline-3-carboxamide

Solvent SystemSolvation ProfileCrystallization MethodExpected Crystal HabitEst. Yield (%)Troubleshooting Note
DMF / Water High solubility in DMFAnti-solvent additionNeedles (Metastable)>80%Prone to impurity entrapment if water is added too rapidly[5].
Ethanol Moderate (Steep curve)Slow Cooling (5 °C/hr)Prismatic (Stable)~70%Ideal for high purity. May require seeding to initiate nucleation.
Toluene / Hexane Low solubilityVapor diffusionSmall blocks<50%Best for growing pristine single crystals for SC-XRD analysis[5].
Dichloromethane High solubilityEvaporationAmorphous/MixedVariableAvoid for final API crystallization; evaporates too fast causing LLPS[2].

Part 3: Self-Validating Experimental Protocols

Protocol A: Controlled Anti-Solvent Crystallization (Thermodynamically Stable Form)

Objective: To achieve >80% yield of the thermodynamically stable polymorph by strictly controlling the generation of supersaturation, bypassing the kinetic metastable form[3].

Step-by-Step Methodology:

  • Dissolution: In a 50 mL jacketed reactor, dissolve 1.0 g of crude 2-CQ-3-CA in 10 mL of Ethanol at 60 °C under continuous overhead stirring (300 rpm).

  • Filtration: Polish filter the hot solution through a 0.22 µm PTFE syringe filter into a pre-heated secondary vessel to remove heterogeneous nucleants (dust or insoluble impurities).

  • Equilibration: Maintain the solution at 60 °C for 15 minutes to ensure thermal equilibrium.

  • Anti-Solvent Addition: Using a programmable syringe pump, add 15 mL of pre-heated (60 °C) deionized water (anti-solvent) at a strictly controlled rate of 0.5 mL/min .

    • Self-Validation Check: The solution should remain clear initially and become slightly turbid only after ~50% of the water is added. If it turns milky immediately, your addition rate is too fast, risking metastable nucleation and impurity entrapment.

  • Aging: Once the addition is complete, age the suspension at 60 °C for 1 hour. This thermal aging provides the activation energy required for any kinetically trapped metastable crystals to undergo SMPT to the stable form[4].

  • Cooling: Cool the suspension to 5 °C at a linear rate of 5 °C/hour to maximize crystal growth and deplete the remaining solute.

  • Isolation: Filter the suspension under a vacuum, wash the filter cake with 5 mL of cold (5 °C) Ethanol/Water (1:2 v/v), and dry in a vacuum oven at 40 °C for 12 hours.

Protocol B: Vapor Diffusion for Single-Crystal X-Ray Diffraction (SC-XRD)

Objective: To grow pristine, defect-free single crystals suitable for structural elucidation. Vapor diffusion provides an ultra-slow, diffusion-limited increase in supersaturation, minimizing nucleation events to favor the growth of a few large crystals[5].

Step-by-Step Methodology:

  • Preparation: Dissolve 10 mg of high-purity 2-CQ-3-CA in 0.5 mL of Toluene (good solvent) in a 2 mL inner glass vial. Ensure complete dissolution; sonicate if necessary.

  • Setup: Place the unsealed 2 mL vial inside a larger 20 mL scintillation vial containing 3 mL of Hexane (volatile anti-solvent).

  • Sealing: Tightly cap the outer 20 mL vial using a Teflon-lined cap and seal the exterior with Parafilm to prevent vapor escape.

  • Incubation: Store the setup in a vibration-free environment at a constant room temperature (20-25 °C) away from direct light.

  • Monitoring: Inspect visually every 3 days.

    • Self-Validation Check: High-quality geometric crystals should appear on the walls of the inner vial within 1-2 weeks. If precipitation occurs within 24 hours, the anti-solvent is too volatile or the initial solute concentration was too high.

References

  • Vertex Pharmaceuticals Inc. (2023). Bicyclic heterocyclic amide inhibitors of na v1.8 for the treatment of pain (WO2023211990A1).
  • Diaa A., et al. (2015). Molecular design and Synthesis of Certain New Quinoline Derivatives having Potential Anticancer Activity. ResearchGate.[Link]

  • Maher, A., et al. (2024). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity. White Rose Research Online / Molecular Pharmaceutics.[Link]

  • Technobis Crystallization Systems. (2023). Anti-solvent crystallization: witness the polymorphic transformation with Crystalline.[Link]

Sources

Optimization

Technical Support Center: Scaling Up the Synthesis of 2-Chloroquinoline-3-carboxamide

Welcome to the technical support center for the scaled-up synthesis of 2-Chloroquinoline-3-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionab...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the scaled-up synthesis of 2-Chloroquinoline-3-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable insights into overcoming the challenges associated with transitioning this synthesis from the laboratory bench to pilot-scale or full-scale production. We will address common issues, provide detailed protocols, and explain the chemical principles behind our recommendations.

Overall Synthetic Workflow

The synthesis of 2-Chloroquinoline-3-carboxamide is a multi-step process that requires careful control over reaction conditions and handling of hazardous materials. The general pathway involves three key transformations:

  • Vilsmeier-Haack Reaction: Cyclization of an N-arylacetamide to form the key intermediate, 2-chloroquinoline-3-carbaldehyde.

  • Oxidation: Conversion of the aldehyde group to a carboxylic acid.

  • Amidation: Coupling of the carboxylic acid with an ammonia source to yield the final product.

Synthetic_Workflow Acetanilide N-Arylacetamide Aldehyde 2-Chloroquinoline- 3-carbaldehyde Acetanilide->Aldehyde  Vilsmeier-Haack  (POCl₃, DMF) CarboxylicAcid 2-Chloroquinoline- 3-carboxylic Acid Aldehyde->CarboxylicAcid  Oxidation   Carboxamide 2-Chloroquinoline- 3-carboxamide CarboxylicAcid->Carboxamide  Amidation  

Figure 1: Overall synthetic pathway for 2-Chloroquinoline-3-carboxamide.

Part 1: Troubleshooting the Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is the cornerstone of this synthesis, but it is also the most common source of failure, especially during scale-up.[1] This section addresses the most frequent issues encountered.

Frequently Asked Questions (FAQs)

Q1: My Vilsmeier-Haack reaction has a very low yield or has failed completely. What are the potential causes?

A1: This is a frequent challenge often linked to reagent quality, stoichiometry, or reaction conditions. Here is a systematic troubleshooting guide:

  • Reagent Quality (The Primary Suspect): The success of this reaction hinges on the efficient in-situ formation of the Vilsmeier reagent (a chloroiminium salt) from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[2]

    • Moisture: Both DMF and POCl₃ are highly sensitive to moisture. Water will rapidly decompose the Vilsmeier reagent and the reactants. Action: Always use fresh, anhydrous DMF and POCl₃ from sealed containers. Ensure all glassware and reactors are rigorously dried before use.[1]

    • DMF Decomposition: Old DMF can contain dimethylamine impurities, which can consume the Vilsmeier reagent.

  • Stoichiometry: The molar ratios of reactants are critical. For the synthesis of 2-chloro-3-formylquinolines, a significant excess of the Vilsmeier reagent is typically required.

    • Insufficient Reagent: Using too little POCl₃ or DMF will result in incomplete conversion.

    • Action: Review your stoichiometry. Literature procedures often call for a large excess of POCl₃ (up to 12 equivalents relative to the acetanilide). Some modified procedures have found success using phosphorus pentachloride (PCl₅) which may offer better yields for certain substrates.

  • Substrate Electronics: The electronic nature of the substituents on the starting N-arylacetamide profoundly impacts the reaction's success.

    • Electron-Withdrawing Groups (EWGs): EWGs (e.g., -NO₂, -CN, -Br) on the aromatic ring deactivate it towards electrophilic aromatic substitution, making the cyclization step much more difficult and often leading to low yields.[3]

    • Action: For substrates with strong EWGs, consider increasing the reaction temperature or time. However, be aware this can also lead to increased side product formation. An alternative strategy may be required, such as using a different starting material.

  • Temperature Control: The reaction involves a highly exothermic initial formation of the Vilsmeier reagent, followed by a heating phase to drive the cyclization.

    • Initial Addition: The dropwise addition of POCl₃ to DMF must be done at low temperatures (0-5 °C) to control the exotherm. Poor temperature control can lead to reagent decomposition.

    • Cyclization: Insufficient heating during the cyclization phase will result in an incomplete reaction. The target temperature is often between 80-90 °C.[1]

Troubleshooting_Vilsmeier Start Low Yield in Vilsmeier-Haack? CheckReagents Check Reagent Quality: - Anhydrous DMF? - Fresh POCl₃? Start->CheckReagents CheckStoichiometry Verify Stoichiometry: - Sufficient excess of  POCl₃ and DMF? Start->CheckStoichiometry CheckSubstituents Substituents on Acetanilide? (e.g., Electron-Withdrawing) Start->CheckSubstituents CheckTemp Review Temperature Profile: - Cold addition (0-5°C)? - Sufficient heating (80-90°C)? Start->CheckTemp SolutionReagents Use fresh, anhydrous reagents from sealed containers. CheckReagents->SolutionReagents SolutionStoich Increase equivalents of POCl₃/DMF as per literature. CheckStoichiometry->SolutionStoich SolutionSubstituents Increase reaction temp/time. Consider alternative route. CheckSubstituents->SolutionSubstituents SolutionTemp Ensure strict temperature control during addition and heating phases. CheckTemp->SolutionTemp

Figure 2: Decision tree for troubleshooting low yields in the Vilsmeier-Haack reaction.

Q2: The reaction generates significant amounts of dark, tarry side products. How can this be mitigated?

A2: Tar formation is typically a result of excessive heat or prolonged reaction times.[1]

  • Cause: High temperatures can cause polymerization and decomposition of the starting materials and intermediates.

  • Solution:

    • Strict Temperature Control: Do not exceed the recommended reaction temperature (typically 80-90 °C). Ensure your reactor's heating and cooling systems are responsive and can handle the reaction mass.

    • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the consumption of the starting material. Once the reaction is complete, proceed with the work-up immediately to avoid "over-cooking" the reaction.

    • Quenching: The quenching process (pouring the reaction mixture onto ice) is highly exothermic and must be done slowly and with vigorous stirring to ensure efficient heat dissipation.

Q3: What are the critical safety considerations for scaling up the POCl₃/DMF reaction?

A3: This reaction system presents significant thermal and chemical hazards that must be respected at scale.

  • Violent Reactivity with Water: Phosphorus oxychloride reacts violently and exothermically with water, liberating toxic hydrogen chloride (HCl) gas.[4] NEVER add water to POCl₃. Always add the reagent slowly to the liquid.[5]

  • Thermal Runaway Potential: The formation of the Vilsmeier reagent is highly exothermic. Furthermore, the reaction mixture can be thermally unstable at elevated temperatures, posing a risk of a runaway reaction leading to a rapid increase in temperature and pressure.[6]

  • Corrosivity and Toxicity: POCl₃ is highly corrosive and toxic. It can cause severe burns to the skin, eyes, and respiratory tract.[7] Inhalation can be fatal.

Hazard Mitigation Strategy at Scale
Exothermic Reaction Use a reactor with adequate cooling capacity. Add POCl₃ subsurface and at a controlled rate to prevent localized hotspots. Install pressure relief systems.
Reactivity with Water Operate in a closed, dry system under an inert atmosphere (e.g., Nitrogen). Ensure all transfer lines and vessels are completely dry.
Corrosivity Use glass-lined or other suitably corrosion-resistant reactors and equipment.
Toxicity Handle in a well-ventilated area or closed system. All personnel must wear appropriate Personal Protective Equipment (PPE), including acid-resistant gloves, chemical splash goggles, a face shield, and a chemical-resistant apron or suit.[4] Respiratory protection may be required.[8]

Part 2: Scalable Experimental Protocols

Protocol 1: Synthesis of 2-Chloroquinoline-3-carbaldehyde (Vilsmeier-Haack)

This protocol is a generalized procedure for a 1 mole scale reaction. Adjustments may be necessary based on the specific substrate and equipment.

  • Reactor Preparation: Ensure a clean, dry, glass-lined reactor equipped with a mechanical stirrer, thermocouple, nitrogen inlet, and a dropping funnel is available.

  • Reagent Charging: Charge the reactor with anhydrous N,N-Dimethylformamide (DMF) (3.0 mol). Begin cooling the reactor to 0-5 °C with constant stirring.

  • Vilsmeier Reagent Formation: Slowly add phosphorus oxychloride (POCl₃) (12.0 mol) dropwise to the cold DMF, ensuring the internal temperature does not exceed 10 °C. This addition is highly exothermic.

  • Substrate Addition: Once the POCl₃ addition is complete, add the N-arylacetamide (1.0 mol) portion-wise to the reaction mixture, maintaining the temperature at 0-5 °C.

  • Reaction: After the addition is complete, slowly heat the reaction mixture to 80-90 °C. Hold at this temperature and monitor the reaction progress by TLC or HPLC (typically 4-16 hours).

  • Quenching: Once the reaction is complete, cool the mixture to room temperature. In a separate, larger vessel, prepare a mixture of crushed ice and water. Very slowly and carefully, pour the reaction mixture into the ice water with vigorous stirring. This will quench the reaction and precipitate the crude product.

  • Isolation: Filter the precipitated solid using a suitable filter press or centrifuge. Wash the filter cake thoroughly with cold water until the filtrate is neutral (pH ~7).

  • Drying: Dry the crude product under vacuum at 50-60 °C until a constant weight is achieved.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethyl acetate or ethanol, if required.[1]

Protocol 2: Oxidation to 2-Chloroquinoline-3-carboxylic Acid

This step converts the aldehyde intermediate into the corresponding carboxylic acid. Several oxidants can be used; this protocol uses a mild and effective one.

  • Reactor Setup: In a suitable reactor, suspend the crude 2-chloroquinoline-3-carbaldehyde (1.0 mol) in a mixture of acetone and water.

  • Oxidant Addition: Slowly add a solution of potassium permanganate (KMnO₄) (approx. 1.2 mol) in water to the suspension. Maintain the temperature below 30 °C during the addition. The reaction is exothermic.

  • Reaction: Stir the mixture at room temperature until the purple color of the permanganate has disappeared, indicating the reaction is complete (monitor by TLC).

  • Work-up: Filter the mixture to remove the manganese dioxide (MnO₂) byproduct. Acidify the filtrate with concentrated HCl to a pH of 1-2. This will precipitate the carboxylic acid product.

  • Isolation & Drying: Filter the precipitated solid, wash with cold water, and dry under vacuum.

Note: Other oxidation methods, such as using silver nitrate in ethanol, have also been reported.[1] The choice of oxidant may depend on scale, cost, and waste disposal considerations.

Protocol 3: Amidation to 2-Chloroquinoline-3-carboxamide

The final step involves converting the carboxylic acid to the primary amide. This is often achieved by first converting the acid to a more reactive species, such as an acid chloride.

  • Acid Chloride Formation: In a dry reactor under a nitrogen atmosphere, suspend the 2-chloroquinoline-3-carboxylic acid (1.0 mol) in a suitable solvent like toluene. Add a catalytic amount of DMF.

  • Chlorination: Slowly add thionyl chloride (SOCl₂) (1.5 mol) to the suspension at room temperature. Heat the mixture to 60-70 °C and stir until the reaction is complete (cessation of gas evolution, typically 2-4 hours).

  • Solvent Removal: Cool the reaction mixture and remove the excess SOCl₂ and toluene under reduced pressure.

  • Amidation: Dissolve the crude acid chloride in an appropriate anhydrous solvent (e.g., dichloromethane or THF). Cool the solution to 0-5 °C. Bubble anhydrous ammonia gas through the solution or add a solution of aqueous ammonium hydroxide dropwise, maintaining the low temperature.

  • Isolation: Once the reaction is complete, the product will often precipitate. Filter the solid, wash with cold water, and dry under vacuum to yield the final 2-Chloroquinoline-3-carboxamide. Recrystallization may be necessary for higher purity.[2]

Part 3: Purification and Analysis

Issue Potential Cause Recommended Solution
Product Fails to Crystallize Solution is not saturated; Presence of impurities inhibiting crystallization.Concentrate the solution by slowly evaporating some of the solvent. Try adding a seed crystal of pure product. If impurities are suspected, an initial purification by column chromatography may be necessary before recrystallization.[2]
Low Recovery After Recrystallization Product is too soluble in the chosen solvent; Too much solvent was used.Select a solvent system where the product has high solubility when hot and low solubility when cold. Use the minimum amount of hot solvent required to fully dissolve the crude product.[2]
Persistent Impurities Co-elution of impurities with the product during chromatography or co-precipitation during crystallization.For chromatography, optimize the solvent system (mobile phase) or consider a different stationary phase. For recrystallization, try a different solvent or solvent system. A hot filtration step can remove insoluble impurities.

References

  • Vilsmeier-Haack Synthesis of Isoquinoline Aldehydes: A Technical Troubleshooting Guide. (2025). Benchchem. 9

  • Chemwatch MSDS 1810 - Sdfine. Chemwatch.

  • SAFETY DATA SHEET - Spectrum Chemical. (2015, April 10). Spectrum Chemical. 10

  • Technical Support Center: Vilsmeier-Haack Synthesis of 2-Chloro-3-formyl Quinoline. (2025). Benchchem. 11

  • Sigma-Aldrich - Safety Data Sheet. Sigma-Aldrich. 12

  • Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. DUT Open Scholar. 13

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. ResearchGate. 14

  • Synthesis of (2-chloroquinolin-3-yl)-1,3,4-thiadiazole-2-carboxamides. (2021, July 14). PMC. 15

  • Synthesis of (2-chloroquinolin-3-yl)-1,3,4-thiadiazole-2-carboxamides. (2021). PubMed. 16

  • Phosphorus Oxychloride. Air Liquide Malaysia. 17

  • How can i do Vilsemier-Haack reaction for Quinoline Synthesis? (2020, March 20). ResearchGate. 18

  • 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017). Semantic Scholar.

  • Thermal Hazards of the Vilsmeier-Haack Reaction on N,N-dimethylanilin. Mettler Toledo. 19

  • 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017). Semantic Scholar.

Sources

Troubleshooting

Technical Support Center: Catalyst Selection &amp; Troubleshooting for 2-Chloroquinoline-3-carboxamide

Welcome to the Advanced Technical Support Center. 2-Chloroquinoline-3-carboxamide is a highly versatile, yet notoriously challenging scaffold frequently utilized in the synthesis of bioactive heterocycles and pharmaceuti...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. 2-Chloroquinoline-3-carboxamide is a highly versatile, yet notoriously challenging scaffold frequently utilized in the synthesis of bioactive heterocycles and pharmaceutical agents (such as NaV1.8 inhibitors).

This guide is designed for researchers and drug development professionals. It synthesizes field-proven methodologies to help you navigate the dual reactivity of this molecule: the highly electrophilic C2-chloro position and the strongly coordinating, potentially nucleophilic 3-carboxamide group.

Part 1: Troubleshooting & FAQs

Q1: Why do my Suzuki-Miyaura cross-couplings fail completely when using Nickel catalysts (e.g., Ni(dppf)Cl₂), even though the same catalyst works for simple aryl chlorides? A1: This is a classic case of catalyst poisoning driven by the substrate's structural motif. 2-Chloroquinoline-3-carboxamide is an α-halo-N-heterocycle. While the initial oxidative addition of the C-Cl bond to the Ni(0) center is rapid, the adjacent quinoline nitrogen strongly coordinates to the small, hard Nickel(II) center. This bidentate coordination (further exacerbated by the 3-carboxamide group) traps the metal, forming a stable, catalytically inactive dimeric Ni species . Solution: Switch to a Palladium-based system. Palladium is a larger, softer transition metal and is significantly less prone to forming these irreversible, off-cycle resting states with hard nitrogen donors.

Q2: Which Palladium catalyst system is optimal for the Suzuki-Miyaura coupling of this specific substrate? A2: For standard benchtop synthesis, Pd(dppf)Cl₂ is highly robust, as the bidentate dppf ligand enforces a bite angle that promotes reductive elimination. However, if you are working with sterically hindered or sensitive boronic acids, ONO pincer-type Pd(II) complexes have demonstrated superior efficacy for the C-2 arylation of quinoline scaffolds. These complexes allow for lower catalyst loading and operate efficiently at milder temperatures (60 °C) in aqueous media .

Q3: During Buchwald-Hartwig amination, I observe low yields of my target product and a large amount of a cyclized byproduct. How do I prevent this? A3: The primary carboxamide group (-CONH₂) contains a nucleophilic nitrogen. Under basic conditions with a slow-acting catalyst, the carboxamide nitrogen can outcompete your exogenous amine for the Pd(II)-aryl intermediate, leading to intramolecular cyclization (forming quinazolinedione-like derivatives). Solution: You must kinetically favor the intermolecular cross-coupling. Use a highly active, bulky pre-catalyst like BrettPhos Pd G3 , which has been successfully deployed for the amination of 2-chloroquinoline-3-carboxamide with complex secondary amines like 4,4-difluoroazepane . The extreme steric bulk of the BrettPhos ligand accelerates the reductive elimination step, outcompeting the intramolecular side reaction.

Q4: Can I bypass transition metal catalysts entirely and use Nucleophilic Aromatic Substitution (SₙAr) to install amines at the 2-position? A4: Yes, but with strict limitations. The C2 position is highly activated by the adjacent pyridine-like nitrogen and the electron-withdrawing 3-carboxamide group. SₙAr works well for strong, aliphatic nucleophiles (e.g., pyrrolidine, piperidine) under thermal conditions. However, for weaker nucleophiles like anilines, the high temperatures required (>120 °C) often lead to the thermal degradation or hydrolysis of the carboxamide group. For anilines, Buchwald-Hartwig amination is mandatory.

Part 2: Mechanistic & Workflow Visualizations

Mechanism A 2-Chloroquinoline-3-carboxamide + Metal Catalyst B Oxidative Addition [M]-Cl(Quinoline) Intermediate A->B Pd(0) or Ni(0) C Catalyst Poisoning Stable Dimeric [Ni] Complex B->C Ni(dppf) Strong N-coordination traps metal D Transmetalation (Boronic Acid + Base) B->D Pd(dppf) or Pd(PPh3)4 Bulky/Soft Metal prevents trapping E Reductive Elimination Desired Cross-Coupled Product D->E Heat E->A Regenerate Catalyst

Mechanistic divergence: Ni(II) catalyst poisoning vs. successful Pd(II) catalytic cycle.

Workflow S1 1. Glovebox Setup Weigh BrettPhos Pd G3 & Reagents S2 2. Solvent Addition Add Anhydrous DMF (0.1 M) S1->S2 S3 3. Critical Degassing Sparge with N2 for 20 minutes S2->S3 S4 4. Thermal Activation Heat at 100°C for 24h S3->S4 S5 5. Workup & Isolation Aqueous Wash & Chromatography S4->S5

Experimental workflow for air-sensitive Buchwald-Hartwig amination using BrettPhos Pd G3.

Part 3: Quantitative Data & Catalyst Selection Matrix

Reaction TypeRecommended Catalyst SystemBase & SolventTypical YieldKey Advantage / Causality
Suzuki-Miyaura Pd(dppf)Cl₂ (5 mol%)K₂CO₃, Dioxane/H₂O75–95%Bidentate dppf prevents off-cycle N-coordination.
Suzuki-Miyaura (Mild) ONO pincer Pd(II)K₂CO₃, DMF/H₂O80–98%Operates at 60 °C; ideal for sensitive boronic acids [[1]]([Link]).
Buchwald-Hartwig BrettPhos Pd G3 (5 mol%)K₂CO₃, DMF60–85%Rapid reductive elimination prevents intramolecular cyclization .
SₙAr (Aliphatic Amines) None (Thermal)DIPEA, NMP50–70%Avoids transition metals entirely; requires >120 °C.

Part 4: Validated Experimental Protocols

Protocol A: Buchwald-Hartwig Amination (Using BrettPhos Pd G3)

Objective: Form a C-N bond at the C2 position with complex amines while preserving the primary carboxamide. Causality: BrettPhos Pd G3 is a pre-catalyst that rapidly forms the active mono-ligated L-Pd(0) species upon mild base activation. This rapid activation is crucial because the 3-carboxamide group can act as a competing nucleophile if the catalytic cycle is sluggish.

  • Preparation: In a nitrogen-filled glovebox, charge an oven-dried Schlenk tube with 2-chloroquinoline-3-carboxamide (1.5 g, 1.25 mmol, 1.0 equiv), the amine (e.g., 4,4-difluoroazepane hydrochloride, 8.7 mmol, excess), and K₂CO₃ (3 g, 2.2 mmol) .

  • Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) (15 mL).

  • Degassing (Self-Validation Step): Sparge the heterogeneous mixture with dry nitrogen for exactly 20 minutes.

    • Validation Checkpoint: The mixture must remain a pale, free-flowing suspension. If the solids clump heavily, moisture has compromised the system.

  • Catalyst Addition: Add BrettPhos Pd G3 (0.074 g, 0.08 mmol) .

  • Reaction: Seal the tube and heat to 100 °C for 24 hours under a nitrogen atmosphere.

    • Validation Checkpoint: The solution should transition to a deep, homogeneous red/brown. A rapid shift to opaque black with precipitate indicates premature catalyst decomposition (palladium black formation) due to residual oxygen.

  • Workup: Cool to room temperature, dilute with water, and extract with ethyl acetate. Wash the organic layer heavily with brine to remove DMF, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (gradient of 40-50% ethyl acetate in hexane) to afford the pure target compound .

Protocol B: Suzuki-Miyaura Cross-Coupling (Using Pd(dppf)Cl₂)

Objective: Arylation of the C2 position. Causality: The biphasic Dioxane/Water system is critical. Water dissolves the K₂CO₃ to form the reactive "ate" complex with the boronic acid, which is thermodynamically required for the transmetalation step onto the Pd(II) center.

  • Preparation: Charge a round-bottom flask with 2-chloroquinoline-3-carboxamide (1.0 equiv), arylboronic acid (1.2 equiv), and K₂CO₃ (2.0 equiv).

  • Solvent Addition: Add a 4:1 mixture of 1,4-Dioxane and Water (0.2 M).

  • Degassing: Sparge the mixture with argon for 15 minutes to prevent phosphine oxidation.

  • Catalyst Addition: Add Pd(dppf)Cl₂ (5 mol%).

    • Validation Checkpoint: The catalyst should impart a distinct orange/red hue to the organic layer.

  • Reaction: Attach a reflux condenser and heat to 80 °C under argon for 12 hours.

  • Monitoring (Self-Validation Step): Analyze an aliquot via LC-MS.

    • Validation Checkpoint: The disappearance of the starting material mass (M+H = 207) and the absence of the protodehalogenated byproduct (M-Cl+H) confirms successful cross-coupling.

  • Workup: Extract with dichloromethane, dry over MgSO₄, and purify via silica gel chromatography.

References

  • Inhibition of (dppf)nickel-catalysed Suzuki-Miyaura cross-coupling reactions by α-halo-N-heterocycles. ChemRxiv.

  • ONO pincer type Pd(ii) complexes: synthesis, crystal structure and catalytic activity towards C-2 arylation of quinoline scaffolds. RSC Advances.

  • Bicyclic heterocyclic amide inhibitors of na v1.8 for the treatment of pain (WO2023211990A1). WIPO / Google Patents.

Sources

Optimization

Technical Support Center: 2-Chloroquinoline-3-carboxamide Storage &amp; Stability

Welcome to the Technical Support Center for 2-Chloroquinoline-3-carboxamide . This compound is a privileged scaffold widely utilized in drug development, particularly in the synthesis of phosphatidylinositol 3-kinase-rel...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 2-Chloroquinoline-3-carboxamide . This compound is a privileged scaffold widely utilized in drug development, particularly in the synthesis of phosphatidylinositol 3-kinase-related kinase (PIKK) inhibitors, such as ATM kinase inhibitors[1][2]. However, researchers frequently encounter lot-to-lot variability and assay inconsistencies due to improper storage and handling.

This guide provides an authoritative framework for understanding, preventing, and troubleshooting the degradation of 2-Chloroquinoline-3-carboxamide, ensuring the highest level of scientific integrity in your workflows.

Chemical Liabilities & Degradation Mechanisms

To prevent degradation, one must first understand the causality behind it. The structural architecture of 2-Chloroquinoline-3-carboxamide presents two primary chemical liabilities that dictate its handling requirements:

  • Nucleophilic Aromatic Substitution ( SN​Ar ) at C-2: The C-Cl bond is highly activated by the electron-withdrawing nature of both the adjacent quinoline nitrogen and the C-3 carboxamide group. In the presence of water (especially under acidic or basic conditions), the compound undergoes rapid hydrolysis to form 2-hydroxyquinoline-3-carboxamide, which subsequently tautomerizes to its more thermodynamically stable quinolin-2-one form[3].

  • Amide Hydrolysis at C-3: Prolonged exposure to ambient humidity or aqueous buffers can trigger the hydrolysis of the carboxamide group, yielding 2-chloroquinoline-3-carboxylic acid[3].

  • Photodegradation: Like many quinoline derivatives, exposure to UV/visible light induces radical formation, leading to oxidative degradation and the accumulation of colored byproducts[3].

DegradationPathways Parent 2-Chloroquinoline-3-carboxamide (Intact API) H2O Moisture / Aqueous Buffer (Hydrolysis Trigger) Parent->H2O Exposure to Humidity Light UV / Visible Light (Photolytic Trigger) Parent->Light Exposure to Light Deg1 2-Hydroxyquinoline-3-carboxamide (C-Cl Hydrolysis Product) H2O->Deg1 SNAr / Acid-Base Catalysis Deg2 2-Chloroquinoline-3-carboxylic acid (Amide Hydrolysis Product) H2O->Deg2 Prolonged Aqueous Exposure Deg3 Conjugated Byproducts (Photodegradation) Light->Deg3 Radical Oxidation

Fig 1: Primary degradation pathways of 2-Chloroquinoline-3-carboxamide under environmental stress.

Standardized Storage Guidelines

To maintain the integrity of the active pharmaceutical ingredient (API) during long-term storage, environmental controls must strictly adhere to International Council for Harmonisation (ICH) Q1A(R2) guidelines[4][5]. Because 2-Chloroquinoline-3-carboxamide is highly susceptible to moisture-driven hydrolysis, desiccation is the single most critical factor[6].

Table 1: ICH Q1A(R2) Standardized Stability Testing Conditions for APIs

Study TypeStorage TemperatureRelative Humidity (RH)Minimum Testing DurationPurpose
Long-Term 25°C ± 2°C60% ± 5%12 MonthsEstablish baseline shelf-life under controlled room conditions.
Intermediate 30°C ± 2°C65% ± 5%6 MonthsEvaluate moderate stress if long-term criteria fail.
Accelerated 40°C ± 2°C75% ± 5%6 MonthsPredict degradation pathways and long-term kinetic effects.
Refrigerated 5°C ± 3°CAmbient (Desiccated)12 MonthsRecommended baseline for highly reactive quinoline derivatives.
Self-Validating Methodology: Forced Degradation & LC-MS Profiling

To ensure that your laboratory's storage conditions are effective, you must establish a self-validating analytical system. By intentionally stressing the compound, you generate a reference library of degradation peaks. You can then routinely screen your stored aliquots against this library to validate storage integrity.

Step-by-Step Protocol:

  • Stock Preparation: Dissolve 2-Chloroquinoline-3-carboxamide in anhydrous, LC-MS grade Dimethyl Sulfoxide (DMSO) to a concentration of 1 mg/mL.

  • Acidic Stress: Mix 100 µL of the stock with 900 µL of 0.1 M HCl. Incubate in a sealed amber vial at 60°C for 24 hours[3].

  • Basic Stress: Mix 100 µL of the stock with 900 µL of 0.1 M NaOH. Incubate in a sealed amber vial at 60°C for 24 hours[3].

  • Quenching: Neutralize the stressed samples (using NaOH for the acid stress, and HCl for the base stress) and dilute to 0.1 mg/mL using your LC-MS mobile phase.

  • LC-MS/MS Analysis: Inject the samples and monitor for specific mass-to-charge ( m/z ) shifts relative to the parent compound (Exact Mass: ~206.02 Da).

    • C-Cl Hydrolysis: Look for a peak with Δm/z -18 (Loss of Cl [35 Da], gain of OH[17 Da]).

    • Amide Hydrolysis: Look for a peak with Δm/z +1 (Loss of NH2​ [16 Da], gain of OH [17 Da]).

AnalyticalWorkflow Start Prepare 1 mg/mL Stock (Anhydrous DMSO) Acid Acid Stress (0.1 M HCl, 60°C, 24h) Start->Acid Base Base Stress (0.1 M NaOH, 60°C, 24h) Start->Base Quench Neutralize & Dilute (to 0.1 mg/mL in Mobile Phase) Acid->Quench Base->Quench LCMS LC-MS/MS Analysis (Monitor m/z shifts) Quench->LCMS Result1 Δ m/z -18 (Indicates C-Cl Hydrolysis) LCMS->Result1 Peak 1 Identification Result2 Δ m/z +1 (Indicates Amide Hydrolysis) LCMS->Result2 Peak 2 Identification

Fig 2: Self-validating forced degradation workflow for identifying API stability liabilities.

Troubleshooting & FAQs

Q1: My solid powder is turning yellow over time. Is it still viable for synthesis? A1: No. A color shift from off-white/brownish to a distinct yellow or orange is a primary indicator of photodegradation[3][6]. Quinolines are highly sensitive to light. The yellowing indicates the formation of extended conjugated systems via radical oxidation. Always store the solid in amber glass vials and handle under low-light conditions.

Q2: I am observing high variability in my in vitro kinase assays. Could my stock solution be the issue? A2: Yes. If you are preparing stock solutions in aqueous buffers (e.g., PBS or Tris) and storing them, the C-Cl bond is likely undergoing continuous hydrolysis[3]. To prevent this, prepare all high-concentration master stocks in anhydrous DMSO. Only dilute the compound into the aqueous assay buffer immediately (within 15 minutes) prior to introducing it to the biological system.

Q3: How should I package the bulk powder for long-term storage? A3: The powder must be stored in a tightly sealed, amber glass container. Before sealing, purge the headspace with an inert gas (Argon or Nitrogen) to displace atmospheric oxygen and moisture[6]. Place the primary container inside a secondary sealed bag containing silica gel desiccants, and store at 4°C or -20°C. Critical Step: Allow the container to reach room temperature in a desiccator before opening to prevent condensation from forming on the cold powder.

References
  • [ICH Guidelines: Drug Stability Testing Essentials] - AMSbiopharma.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFENTvtFtzavRSZ6KdzIZxiZWlScNG_7oqcMk2otH_rL2-J5zwPLrg2e1Q9LhC8B7YGytC84mOKAXa66fgkSYDSz3REce_FXTo_6E_gnrJBMx2Axy3e-ngBroKpx9rC280v3BndiHgUu38jFOaIekU9ifd0FgYN3-TK3g==]
  • [Q1A(R2) Guideline] - ICH.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEgppfUvC58j-_vUeed_4B_Soi6swzjYskzbS3HTb27jjVv6DWF2tvhwuaeU5ohFeVl1lmc4Zo7mY_FzehKm-wA6PI-jCiVc_r9rO3ObQ_uzWBveCaboyqs9axi0yDSENPlMc0qekxQ59bVtst2iBo7mXjHTdK20BXRm5fWRweTDL6fYg==] 3.[Buy 2-Chloroquinoline-3-carboxamide, 95%,1gm ASC2435.1gm in India] - Biomall.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGGuEtNfr86p2NJoIZBpu7AdABspAtbsA2OnMQZ_pIJi192uErKRaMhifS4daTfnkOGelc7OTmyfwvW2LP4J8eyDOQaLYGwqr6qVfrGsT2Aqa3FRpx3RO_R7C-yHjUAfjLfdT0qr_f0pFt2OuyhJMmOWJXrwMq_uv0BMq25fv8eknukdTJqaHuJCHQ=] 4.[Technical Support Center: Stability of 2-Chloroquinoline-6-sulfonamide in Aqueous Solutions] - Benchchem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGHd8mGEx-i8sLpCKpY97WYnqqxEHEJxGq3RqFyNgK5Gzx1CDv71Q6YhWzJlPCD_ZeCzHKdUZyxixogE4Y-XQnEtcbpBnSi6nzC7WfN9ud6s_d9dj2ohkgaZodj2BtfxDzlRZdNVCloKEBq2VW8yBNQ7DAbSnqislIkvUjmB_o_AWsxRox6BK6SE1K8bdhbTOd0RZOkWVU4FlAvSEMhCC5LdAFYLLxjrnO7x8eXHf9KslYykb1M6cE=] 5.[Discovery of Novel 3-Quinoline Carboxamides as Potent, Selective, and Orally Bioavailable Inhibitors of Ataxia Telangiectasia Mutated (ATM) Kinase] - Journal of Medicinal Chemistry (ACS).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHnKYAQqnab6mv9tTuFJS8Fg_9lfyILiPPdvWCLCfazXy5wX5DEBJf4F4dqg4Ndwh_9Z8TaCm0A7sUlC26A8qVLda_JPoj3z45DqFfYr2Mp9u_ARDuGcVNbTyiQXAcoC4WGe0We4ZlE6FMgmH3Rut05] 6.[Molecular Docking and Molecular Dynamics Simulation Studies of Quinoline-3-Carboxamide Derivatives with DDR Kinases–Selectivity Studies towards ATM Kinase] - MDPI.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFv2UMdc_4PDJzD0qdP-XPQDtl7hRtlh-SvOKMtFI076CZ7y0zj7CDlv4JWwFB04h4O-7k-ln6I_y3EfDj1MfkbYGbP0kKraarxNLBzA0bGv26Qj649q5kCGAfpErY1Iwc=]

Sources

Troubleshooting

Technical Support Center: Pharmacokinetic Optimization of 2-Chloroquinoline-3-Carboxamide Analogs

Welcome to the Technical Support Center for the development and optimization of 2-chloroquinoline-3-carboxamide derivatives. These compounds represent a privileged scaffold with profound applications in oncology (targeti...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the development and optimization of 2-chloroquinoline-3-carboxamide derivatives. These compounds represent a privileged scaffold with profound applications in oncology (targeting EPHB4 and PDGF receptors) and immunology (modulating the S100A9 protein) [1] [2] [3]. However, translating their high in vitro binding affinities into viable in vivo efficacy often requires overcoming significant pharmacokinetic (PK) hurdles, including poor aqueous solubility, rapid metabolic clearance, and cytochrome P450 (CYP) inhibition.

This guide provides field-proven troubleshooting strategies, mechanistic FAQs, and self-validating experimental protocols to guide your structural optimization campaigns.

Part 1: Frequently Asked Questions (FAQs)

Q1: Our lead 2-chloroquinoline-3-carboxamide exhibits excellent EPHB4 receptor binding but suffers from negligible oral bioavailability (<5%). What is the mechanistic cause, and how can we optimize it? Causality & Solution: The planar, highly aromatic nature of the quinoline core, combined with the lipophilic 2-chloro substituent, results in a high crystal lattice energy and high lipophilicity (LogP > 4). This drives poor aqueous dissolution in the gastrointestinal tract. Optimization Strategy: Disrupt the molecular planarity and reduce LogP by introducing sp3-hybridized, ionizable solubilizing groups (e.g., morpholine, piperazine, or pyrrolidine) at the C-6 or C-7 positions of the quinoline ring. Alternatively, formulating the compound as an amorphous solid dispersion (ASD) can temporarily bypass the lattice energy barrier during absorption.

Q2: In silico ADMET profiling and in vitro assays indicate that our analogs are strong reversible inhibitors of CYP3A4 and CYP2C19. How do we mitigate this liability? Causality & Solution: Nitrogen-containing heterocycles often act as reversible CYP inhibitors because the lone pair on the nitrogen coordinates directly with the heme iron in the CYP active site [2]. While the 2-chloro group provides some steric shielding to the quinoline nitrogen, the overall high lipophilicity of the molecule still drives it into the hydrophobic binding pockets of CYP3A4. Optimization Strategy: You must reduce the binding affinity to the CYP active site by lowering the overall lipophilicity (target CLogP < 3.0) and introducing steric bulk around the 3-carboxamide linkage. Bulky aliphatic substitutions on the amide nitrogen can force a conformational shift that prevents optimal alignment between the quinoline nitrogen and the CYP heme iron.

Q3: We observe rapid plasma clearance in vivo, but liver microsomal stability is acceptable. What is degrading our compound? Causality & Solution: If CYP-mediated phase I metabolism (assessed via microsomes) is stable, the rapid clearance is likely driven by plasma amidases hydrolyzing the 3-carboxamide linkage, or by Phase II glucuronidation if unprotected hydroxyl/amine groups are present. Optimization Strategy: Protect the carboxamide bond from amidase cleavage by applying N-methylation to the amide nitrogen. This eliminates the hydrogen-bond donor capacity and introduces steric hindrance, restricting the conformational flexibility required for the amidase active site to attack the carbonyl carbon.

Part 2: Experimental Troubleshooting & Self-Validating Protocols

Workflow 1: Self-Validating Liver Microsomal Stability Assay

To accurately determine if your 2-chloroquinoline-3-carboxamide analogs are subject to rapid Phase I metabolism, use this self-validating protocol.

Methodology:

  • Preparation: Prepare a 1 µM solution of the test compound in 100 mM potassium phosphate buffer (pH 7.4).

  • Matrix Addition: Add human or mouse liver microsomes to achieve a final protein concentration of 0.5 mg/mL.

  • Pre-incubation: Incubate the mixture at 37°C for 5 minutes to achieve thermal equilibrium.

  • Initiation (The Self-Validating Step): Split the sample into two parallel cohorts:

    • Cohort A (+NADPH): Initiate the reaction by adding an NADPH regenerating system.

    • Cohort B (-NADPH): Add an equivalent volume of plain buffer.

  • Sampling: Remove 50 µL aliquots at 0, 15, 30, 45, and 60 minutes.

  • Quenching: Immediately quench each aliquot in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide). Centrifuge at 4000 rpm for 15 mins to precipitate proteins.

  • Analysis: Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound.

Troubleshooting & Causality:

  • Why the -NADPH control? CYP450 enzymes strictly require NADPH to function. If your compound degrades in the +NADPH cohort but remains stable in the -NADPH cohort, clearance is definitively CYP-mediated. If degradation occurs equally in both cohorts, your compound is undergoing spontaneous chemical hydrolysis or non-CYP enzymatic degradation (e.g., amidases), meaning you must optimize the chemical stability of the carboxamide linker rather than focusing on CYP liabilities.

Workflow 2: PAMPA (Parallel Artificial Membrane Permeability Assay) Optimization

Methodology:

  • Lipid Coating: Coat the PVDF membrane of a 96-well filter plate with a 1% (w/v) lecithin solution in dodecane.

  • Donor Compartment: Add 300 µL of the test compound (10 µM in PBS, pH 7.4, 1% DMSO) to the donor wells.

  • Acceptor Compartment: Add 200 µL of PBS (pH 7.4) containing 4% Bovine Serum Albumin (BSA) to the acceptor wells.

  • Incubation: Assemble the sandwich plate and incubate at room temperature for 5 hours.

  • Quantification: Separate the plates and measure compound concentration in both compartments using LC-MS/MS.

Troubleshooting & Causality:

  • High membrane retention: 2-Chloroquinoline derivatives are highly lipophilic and often get trapped inside the artificial lipid membrane, leading to falsely low permeability readings. Adding 4% BSA to the acceptor compartment creates a "physiological sink," mimicking the binding of the drug to plasma proteins in the blood, which thermodynamically drives the compound out of the membrane and into the acceptor well.

Part 3: Data Presentation & Optimization Workflows

The following table summarizes the causal relationship between specific structural modifications of the 2-chloroquinoline-3-carboxamide scaffold and the resulting quantitative shifts in pharmacokinetic parameters.

Table 1: Comparative Pharmacokinetic Parameters of 2-Chloroquinoline-3-Carboxamide Analogs

CompoundStructural ModificationCLogPAqueous Solubility (µg/mL)CYP3A4 IC₅₀ (µM)Intrinsic Clearance (µL/min/mg)Oral Bioavailability (F%)
Lead A Unsubstituted carboxamide4.8< 5.01.285.412%
Analog B N-methylation of amide5.0< 5.00.842.118%
Analog C C-6 Morpholine addition3.245.0> 10.025.355%
Analog D C-6 Piperazine addition2.8120.0> 10.018.772%

Note: N-methylation (Analog B) improves metabolic stability (lower clearance) but fails to improve solubility. Appending ionizable groups (Analogs C & D) successfully disrupts crystal packing, dramatically improving solubility, reducing CYP inhibition, and maximizing oral bioavailability.

Optimization Logic Diagram

PK_Optimization N1 Synthesize 2-Chloroquinoline- 3-carboxamide Library N2 In Silico ADMET Profiling (e.g., SwissADME) N1->N2 N3 CYP Inhibition or Poor Solubility? N2->N3 N4 Structural Optimization (N-methylation, polar groups) N3->N4  Yes   N5 In Vitro Validation (Microsomes / PAMPA) N3->N5  No   N4->N1  Iterate   N5->N4  Poor PK   N6 Lead Candidate Selection (In Vivo PK Testing) N5->N6  Acceptable PK  

Iterative PK optimization workflow for 2-chloroquinoline-3-carboxamide analogs.

References

  • In Silico Identification of Novel Quinoline-3-carboxamide Derivatives Targeting Platelet Derived Growth Factor Receptor. ResearchGate. Available at:[Link]

  • Computational Molecular Docking and In-Silico, ADMET Prediction Studies of Quinoline Derivatives as EPHB4 Inhibitor. Bentham Science Publishers. Available at:[Link]

Reference Data & Comparative Studies

Validation

Comparative Efficacy of 2-Chloroquinoline-3-carboxamide vs. Alternative Quinoline Scaffolds in Antibacterial Assays

Executive Summary & Chemical Rationale The emergence of multidrug-resistant (MDR) bacterial pathogens has severely compromised the clinical efficacy of classical 4-fluoroquinolones (e.g., ciprofloxacin, levofloxacin). Re...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Rationale

The emergence of multidrug-resistant (MDR) bacterial pathogens has severely compromised the clinical efficacy of classical 4-fluoroquinolones (e.g., ciprofloxacin, levofloxacin). Resistance is primarily driven by target-site mutations in the gyrA and parC genes, alongside the upregulation of efflux pumps[1]. To circumvent these resistance mechanisms, medicinal chemists are actively exploring alternative quinoline scaffolds.

Among these, 2-chloroquinoline-3-carboxamide derivatives have emerged as highly promising candidates. Synthesized typically via the Vilsmeier–Haack reaction followed by oxidation and amine coupling[2], this scaffold diverges from classical 4-quinolones structurally and electronically. The 2-chloro substitution alters the electron density of the quinoline core and enhances lipophilicity for better membrane penetration, while the 3-carboxamide moiety serves as a critical hydrogen bond donor/acceptor, facilitating novel interactions with bacterial DNA gyrase[3]. This guide objectively compares the antibacterial performance of 2-chloroquinoline-3-carboxamides against other emerging quinoline derivatives and outlines the self-validating experimental workflows required to evaluate them.

Mechanistic Divergence: Targeting DNA Gyrase

Bacterial DNA gyrase (a type II topoisomerase) is essential for DNA replication, functioning by introducing negative supercoils into DNA[1]. Classical 4-quinolones exert their bactericidal effect by binding to the DNA-Gyrase cleavage complex, preventing DNA religation and causing lethal double-strand breaks[1].

Emerging in silico and in vitro data suggest that 2-chloroquinoline-3-carboxamides and other modified scaffolds (such as pyrazolo[3,4-b]quinolines) also target this complex[3][4]. However, their distinct spatial geometries and hydrogen-bonding profiles allow them to bind to variant allosteric pockets, potentially bypassing the classical S83L GyrA mutation that confers fluoroquinolone resistance[5].

G DNA Relaxed DNA Complex Cleavage Complex DNA->Complex Binding Gyrase DNA Gyrase (GyrA/B) + ATP Gyrase->Complex Supercoiled Supercoiled DNA (Bacterial Survival) Complex->Supercoiled Normal Function Death DNA Fragmentation (Bactericidal Effect) Complex->Death Inhibition Inhibitor1 Classical 4-Quinolones Inhibitor1->Complex Stabilizes Inhibitor2 2-Chloroquinoline- 3-carboxamides Inhibitor2->Complex Stabilizes (Variant Binding)

Fig 1. Mechanistic divergence of quinoline derivatives in stabilizing the DNA-Gyrase cleavage complex.

Comparative Antibacterial Efficacy

When benchmarking 2-chloroquinoline-3-carboxamides against other novel quinoline derivatives, it is crucial to analyze Minimum Inhibitory Concentration (MIC) data across both Gram-negative and Gram-positive strains. The table below synthesizes recent quantitative data from standardized broth microdilution assays.

Scaffold TypeRepresentative CompoundPrimary Target(s)MIC Range (E. coli)MIC Range (S. aureus)Key Structural Advantage
Classical 4-Quinolone CiprofloxacinGyrase / Topo IV0.015 - 0.03 µg/mL0.25 - 0.5 µg/mLBroad spectrum, high potency[1]
2-Chloroquinoline-3-carboxamide Triazole-coupled derivativesGyrase (Putative)3.12 - 12.5 µg/mL6.25 - 25 µg/mLDistinct H-bonding vector bypasses mutated pockets[2][6]
7-Methoxyquinoline sulfonamide Compound 3lMembrane / Gyrase7.81 µg/mL125 µg/mLDual-action with potent antibiofilm properties[7]
Pyrazolo[3,4-b]quinoline Compound 14Gyrase / DHFR0.66 - 3.98 µg/mL1.32 - 5.29 µg/mLDual-target inhibition reduces resistance probability[4][8]

Data Interpretation: While 2-chloroquinoline-3-carboxamides generally exhibit higher MICs than classical ciprofloxacin[6], their value lies in their efficacy against resistant strains where classical fluoroquinolones fail. Furthermore, structural tuning (e.g., coupling with triazoles via click chemistry) significantly enhances their spectrum of activity[2].

Self-Validating Experimental Workflows

To ensure scientific integrity and eliminate false positives caused by compound precipitation or off-target toxicity, the following self-validating protocols must be employed when evaluating novel quinoline derivatives.

Workflow Syn Compound Synthesis (Vilsmeier-Haack) MIC Primary Screening (Resazurin MIC Assay) Syn->MIC Tox Cytotoxicity Counter-Screen (Mammalian Cell Lines) MIC->Tox MIC < 10 µg/mL Target Orthogonal Validation (Gyrase Supercoiling Assay) Tox->Target High Selectivity Index Lead Lead Optimization (SAR Analysis) Target->Lead Target Confirmed

Fig 2. Self-validating experimental workflow for evaluating novel quinoline antibacterial agents.

Protocol 1: High-Throughput Resazurin-Based Broth Microdilution (MIC)

Causality Rationale: Standard optical density (OD600) measurements are frequently confounded by the poor aqueous solubility of novel quinoline derivatives, which can precipitate and artificially inflate absorbance readings. A resazurin-based colorimetric readout ensures that only metabolically active cells reduce the blue resazurin dye to highly fluorescent pink resorufin, providing a definitive, artifact-free endpoint[9].

Step-by-Step Methodology:

  • Compound Preparation: Perform serial 2-fold dilutions of the 2-chloroquinoline-3-carboxamide derivative in 100% DMSO.

    • Causality: The final DMSO concentration in the assay well must be strictly ≤1% v/v. Higher concentrations induce solvent-mediated membrane toxicity, yielding false-positive antibacterial data.

  • Inoculation: Adjust the bacterial suspension (e.g., E. coli ATCC 25922) to a final concentration of 5×105 CFU/mL in Mueller-Hinton Broth.

    • Causality: Utilizing log-phase bacteria ensures active expression of DNA gyrase, the primary target.

  • Internal Validation Controls (Critical):

    • Positive Control: Ciprofloxacin (validates assay sensitivity and bacterial susceptibility)[6].

    • Negative Control: 1% DMSO vehicle (validates that the solvent is non-toxic).

    • Sterility Control: Uninoculated media (validates aseptic technique).

  • Incubation & Readout: Incubate plates at 37°C for 16-20 hours. Add 0.015% resazurin solution and incubate for an additional 2 hours. Record fluorescence (Ex 560 nm / Em 590 nm). The MIC is the lowest concentration preventing the blue-to-pink color shift.

Protocol 2: Orthogonal Target Validation via DNA Gyrase Supercoiling Assay

Causality Rationale: A low MIC value only indicates phenotypic cell death. To confirm that 2-chloroquinoline-3-carboxamides operate via topoisomerase inhibition (matching the mechanism of classical quinolones), an isolated enzyme assay is required. This separates on-target efficacy from off-target membrane disruption[4].

Step-by-Step Methodology:

  • Reaction Assembly: In a sterile microcentrifuge tube, combine 0.5 µg of relaxed pBR322 plasmid DNA, 1 U of recombinant E. coli DNA Gyrase, and the test compound in a buffer supplemented with 1 mM ATP.

    • Causality: ATP is strictly required for the energy-dependent supercoiling action of Gyrase. Without ATP, the enzyme cannot function, and the assay will fail.

  • Incubation: Incubate the mixture at 37°C for 30 minutes to allow the cleavage complex to form.

  • Enzymatic Quenching: Terminate the reaction by adding a stop buffer containing 1% SDS and 0.5 mg/mL Proteinase K. Incubate at 37°C for an additional 30 minutes.

    • Causality: SDS denatures the enzyme, and Proteinase K digests the Gyrase, releasing the trapped DNA. If this step is omitted, protein-bound DNA will remain stuck in the gel wells, mimicking a false-positive inhibition result.

  • Electrophoretic Resolution: Run the samples on a 1% agarose gel without ethidium bromide (EtBr) at 3 V/cm for 2 hours. Post-stain the gel with GelRed or SYBR Safe.

    • Causality: EtBr is a DNA intercalator that fundamentally alters DNA topology during electrophoresis. Post-staining ensures the native topological states (relaxed vs. supercoiled) are accurately resolved and quantified.

Conclusion

While classical 4-quinolones remain the gold standard for potency, their utility is waning in the face of AMR. 2-Chloroquinoline-3-carboxamide derivatives, alongside other novel scaffolds like pyrazolo[3,4-b]quinolines and 7-methoxyquinoline sulfonamides, offer a critical path forward. By leveraging distinct electronic properties and alternative hydrogen-bonding vectors, these compounds can bypass classical resistance mechanisms. However, their development relies heavily on rigorous, self-validating experimental workflows—coupling phenotypic MIC assays with orthogonal target validation—to ensure that observed antibacterial activity translates into viable, on-target therapeutic leads.

References

  • Synthesis, antimicrobial evaluation, DNA gyrase inhibition, and in silico pharmacokinetic studies of novel quinoline deriv
  • The antimicrobial potential and pharmacokinetic profiles of novel quinoline-based scaffolds: synthesis and in silico mechanistic studies as dual DNA gyrase and DHFR inhibitors. New Journal of Chemistry (RSC Publishing).
  • Investigating the antibacterial and antifungal activity of quinoline deriv
  • Synthesis and Bioactivity of Quinoline-3-carboxamide Derivatives.
  • DNA Gyrase as a Target for Quinolones. MDPI.
  • Synthesis, Antimicrobial, and Antibiofilm Activities of Some Novel 7-Methoxyquinoline Derivatives Bearing Sulfonamide Moiety against Urinary Tract Infection-Causing P
  • Antibacterial Properties of Quinoline Derivatives: A Mini-Review. Biointerface Research in Applied Chemistry.
  • Experimental and theoretical spectroscopic analysis, hydrogen bonding, reduced density gradient and antibacterial activity study on 2-Phenyl quinoline alkaloid.
  • Computational Molecular Docking and In-Silico, ADMET Prediction Studies of Quinoline Derivatives as EPHB4 Inhibitor. Bentham Science Publishers.

Sources

Comparative

Structure-Activity Relationship (SAR) Studies of 2-Chloroquinoline-3-Carboxamide Analogs: A Comparative Guide

Executive Summary The 2-chloroquinoline-3-carboxamide scaffold is a highly privileged pharmacophore in modern oncology and medicinal chemistry. Originally recognized for its immunomodulatory and anti-angiogenic propertie...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2-chloroquinoline-3-carboxamide scaffold is a highly privileged pharmacophore in modern oncology and medicinal chemistry. Originally recognized for its immunomodulatory and anti-angiogenic properties—most notably through the clinical candidate Tasquinimod—recent structure-activity relationship (SAR) studies have revealed that subtle modifications to this core can radically alter its biological target[1].

As a Senior Application Scientist, I have structured this guide to objectively compare the performance of 2-chloroquinoline-3-carboxamide analogs across two divergent therapeutic trajectories: allosteric enzyme inhibition/microtubule disruption and receptor tyrosine kinase (RTK) inhibition . By analyzing the causality behind these structural modifications, this guide provides actionable insights and self-validating experimental protocols for drug development professionals.

Pharmacophore Divergence: The SAR Logic

The biological fate of quinoline-3-carboxamides is heavily dictated by the spatial orientation of the C-3 carboxamide group and substitutions at the C-2 and C-4 positions.

In standard analogs like Tasquinimod, the carbonyl oxygens at the C-2 position and the C-3 carboxamide side chain act synergistically to facilitate bidentate metal binding, which is essential for coordinating with the Zn²⁺ ion in Histone Deacetylase 4 (HDAC4)[2]. However, rational SAR design has demonstrated that inverting the carboxamide side chain at position 3 disrupts the intramolecular hydrogen bonding with the C-4 enol-hydroxylic group[3]. This seemingly minor steric shift completely abolishes HDAC4 affinity and unexpectedly redirects the analog to target microtubule dynamics, inducing mitotic arrest[4].

Conversely, maintaining the carboxamide orientation while introducing a 2-chloro substitution and bulky aryl groups at C-6/C-8 optimizes the scaffold for the hydrophobic binding pocket of the Ephrin B4 (EPHB4) receptor, a key driver of tumor angiogenesis[5].

SAR_Logic Root 2-Chloroquinoline-3-carboxamide Core Scaffold Mod1 C-3 Carboxamide Standard Orientation Root->Mod1 Mod2 C-3 Carboxamide Inverted Side Chain Root->Mod2 Mod3 2-Chloro & Aryl Substitution Root->Mod3 Targ1 HDAC4 / S100A9 Binding (Tasquinimod) Mod1->Targ1 Intramolecular H-Bond Targ2 Microtubule Disruption (FB2 Analog) Mod2->Targ2 Loss of H-Bond Targ3 EPHB4 Kinase Inhibition (In Silico Leads) Mod3->Targ3 Hydrophobic Fit

Fig 1. SAR logic mapping structural modifications of the scaffold to divergent biological targets.

Trajectory A: Microtubule Disruption via Carboxamide Inversion

Comparative Analysis: Tasquinimod vs. FB2 Analog

To understand the impact of the C-3 inversion, we compare the prototype drug Tasquinimod with the novel inverted analog "FB2". Tasquinimod primarily targets the tumor microenvironment (HDAC4 and S100A9) and typically shows low direct cytotoxicity in standard 2D cell cultures[1]. In contrast, the FB2 analog exhibits robust, direct cytotoxicity by altering microtubule regrowth rates, leading to condensed chromosomes and defective spindle structures[3].

Table 1: Biological Activity Profile of Tasquinimod vs. FB2 Analog

CompoundStructural FeaturePrimary MechanismIC₅₀ (HCT-116)IC₅₀ (KT-1 Leukemia)Phenotypic Outcome
Tasquinimod Standard C-3 CarboxamideHDAC4 / S100A9 Inhibition> 10.0 μM> 10.0 μMAnti-angiogenic, Immunomodulatory
FB2 Analog Inverted C-3 CarboxamideMicrotubule Disruption0.3 - 2.0 μM~1.0 μMMitotic Arrest, Spindle Defect

Data supported by recent SAR investigations into tasquinimod analogs[3].

Trajectory B: EPHB4 Receptor Targeting

Comparative Analysis: 2-Chloroquinoline Analogs vs. Erdafitinib

Beyond immunomodulation, the 2-chloroquinoline-3-carboxamide moiety has been computationally validated as a potent inhibitor of the EPHB4 receptor[5]. In recent in silico studies, novel derivatives were docked against the EPHB4 kinase domain (PDB: 6FNM) and compared against the standard kinase inhibitor Erdafitinib. The 2-chloro substitution enhances the lipophilic contact within the receptor's active site, consistently yielding hydrogen bonds at optimal distances (< 3.40 Å) and superior binding energies compared to the standard[6].

Table 2: In Silico SAR Comparison for EPHB4 Inhibition

Compound ClassTarget ReceptorBinding Energy (kcal/mol)H-Bond DistanceADMET Profile
Erdafitinib (Standard) EPHB4 (PDB: 6FNM)Baseline (Reference)> 3.40 ÅModerate Toxicity
2-Chloroquinoline Leads EPHB4 (PDB: 6FNM)Superior to Standard< 3.40 ÅHigh Oral Bioavailability, Low Toxicity

Data derived from ADMET and molecular docking predictions[5],[6].

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Orthogonal assays are paired to confirm that observed phenotypes are directly caused by the intended mechanism of action.

Protocol 1: Microtubule Dynamics & Phenotypic Arrest Assay

Rationale: Relying solely on viability assays (MTT) cannot distinguish between general necrosis and specific mitotic arrest. This protocol pairs MTT with immunofluorescence to validate the mechanism of the FB2 analog[3].

  • Cell Culture & Seeding: Seed HCT-116 (colon cancer) and KT-1 (leukemia) cells in 96-well plates at a density of 5×10³ cells/well. Incubate overnight at 37°C, 5% CO₂.

  • Compound Treatment: Treat cells with a concentration gradient (0.1 μM to 10 μM) of the FB2 analog. Use Tasquinimod and Taxol (Paclitaxel) as negative and positive controls for mitotic arrest, respectively.

  • Viability Quantification (MTT): After 72 hours, add MTT reagent (0.5 mg/mL final concentration). Incubate for 4 hours, dissolve formazan crystals in DMSO, and read absorbance at 570 nm to calculate IC₅₀ values.

  • Orthogonal Validation (Immunofluorescence):

    • Seed a parallel set of cells on glass coverslips and treat with the established IC₅₀ of FB2.

    • After 24 hours, fix cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.

    • Stain with anti-α-tubulin primary antibody and a fluorophore-conjugated secondary antibody. Counterstain DNA with DAPI.

    • Validation Check: Under confocal microscopy, confirm the presence of elongated cellular morphology, condensed chromosomes, and disrupted mitotic spindles exclusively in the FB2 and Taxol groups, confirming the mechanism of action[4].

AssayWorkflow S1 Cell Culture (HCT-116 / KT-1) S2 Compound Treatment (FB2 vs Controls) S1->S2 S3 MTT Viability Assay (IC50 Determination) S2->S3 Viability S4 Immunofluorescence (Tubulin Staining) S2->S4 Mechanism S5 Phenotypic Analysis (Mitotic Arrest) S4->S5

Fig 2. Self-validating workflow combining cytotoxicity assays with phenotypic mechanism profiling.

Protocol 2: In Silico Docking & ADMET Validation Pipeline

Rationale: Computational screening must be grounded by comparing novel ligands against a known clinical standard to validate the docking grid and scoring function[7].

  • Ligand Preparation: Sketch 2-chloroquinoline-3-carboxamide derivatives using ChemAxon Marvin Sketch. Minimize energy using the MMFF94 force field.

  • Receptor Preparation: Retrieve the EPHB4 crystal structure (PDB: 6FNM). Remove water molecules, add polar hydrogens, and compute Gasteiger charges using AutoDock Tools.

  • Active Site Grid Generation: Center the grid box on the native ligand's binding pocket to ensure unbiased docking.

  • Molecular Docking: Execute docking using AutoDock Vina. Include Erdafitinib as the reference standard.

  • Interaction Analysis: Use Biovia Discovery Studio Visualizer to map H-bonds. Validation Check: Lead compounds must demonstrate H-bond distances < 3.40 Å and binding energies exceeding the Erdafitinib baseline[5].

  • ADMET Profiling: Route top-scoring leads through SwissADME to predict oral bioavailability, lipophilicity, and toxicological profiles, ensuring only drug-like candidates proceed to in vitro synthesis[6].

Conclusion

The 2-chloroquinoline-3-carboxamide scaffold is a masterclass in how precise SAR modifications dictate pharmacological destiny. While the standard C-3 carboxamide orientation is crucial for HDAC4-mediated immunomodulation (Tasquinimod), simply inverting this side chain unlocks potent anti-mitotic activity. Furthermore, leveraging the 2-chloro substitution provides an optimal geometric fit for RTK inhibition (EPHB4). For drug development professionals, these structural nuances highlight the necessity of pairing rational in silico design with rigorous, orthogonal phenotypic screening.

References

  • Computational Molecular Docking and In-Silico, ADMET Prediction Studies of Quinoline Derivatives as EPHB4 Inhibitor Source: Bentham Science Publishers / ResearchGate (2024) URL:[Link]

  • Identification and Preliminary Characterization of a Novel Tasquinimod Analog that Unexpectedly Induces Mitotic Arrest by Alteration of Microtubule Dynamics Source: ACS Medicinal Chemistry Letters (2025) URL:[Link]

  • Third Generation Quinoline-3-Carboxamide Transcriptional Disrupter of HDAC4, HIF-1α, and MEF-2 Signaling for Metastatic Castration-Resistant Prostate Cancer Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Abstract 4701: Tasquinimod suppresses the adaptive stress response within sites of prostate cancer via disrupting zinc-dependent Histone Deacetylase 4 signaling Source: AACR Journals (Cancer Research) URL:[Link]

Sources

Validation

A Comparative Benchmarking Guide: Evaluating the Therapeutic Potential of 2-Chloroquinoline-3-carboxamide against Standard-of-Care in Rheumatoid Arthritis

This guide provides a comprehensive framework for the preclinical evaluation of 2-Chloroquinoline-3-carboxamide, a synthetic heterocyclic compound, against Tofacitinib, a standard-of-care Janus kinase (JAK) inhibitor for...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for the preclinical evaluation of 2-Chloroquinoline-3-carboxamide, a synthetic heterocyclic compound, against Tofacitinib, a standard-of-care Janus kinase (JAK) inhibitor for the treatment of Rheumatoid Arthritis (RA). This document is intended for researchers, scientists, and drug development professionals, offering in-depth protocols and the scientific rationale behind a rigorous head-to-head comparison.

Introduction

Rheumatoid Arthritis (RA) is a systemic autoimmune disease characterized by chronic inflammation of the synovial joints, leading to progressive joint destruction and significant disability.[1] The pathogenesis of RA involves a complex interplay of immune cells and pro-inflammatory cytokines, making it a key area for therapeutic intervention. While the treatment landscape for RA has evolved significantly with the advent of biologic and targeted synthetic disease-modifying antirheumatic drugs (DMARDs), there remains a need for novel therapeutics with improved efficacy and safety profiles.[2][3]

The quinoline scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, immunomodulatory, and anticancer properties.[4] 2-Chloroquinoline-3-carboxamide, as a versatile synthetic intermediate, presents an intriguing starting point for the development of new therapeutic agents.[5][6] This guide outlines a proposed benchmarking strategy to evaluate its potential as an immunomodulatory agent for RA by comparing it directly with Tofacitinib, a well-established JAK inhibitor.[7]

Chapter 1: The Scientific Rationale - Targeting Kinase Signaling in Rheumatoid Arthritis

The cornerstone of modern RA therapy is the targeted inhibition of intracellular signaling pathways that drive the inflammatory cascade. The Janus kinase (JAK) family of enzymes plays a pivotal role in this process.

The Role of Janus Kinases (JAKs) in RA Pathogenesis

JAKs are intracellular tyrosine kinases that are crucial for transmitting signals from cytokine receptors on the cell surface to the nucleus.[8] This signaling cascade, known as the JAK-STAT pathway, is integral to the function of numerous pro-inflammatory cytokines implicated in RA, including interleukins (IL-2, IL-6, IL-7, IL-15, IL-21) and interferons (IFNs).[9][10] Dysregulation of this pathway leads to the overproduction of inflammatory mediators and the perpetuation of the autoimmune response in the synovium.[9]

The JAK-STAT Signaling Pathway

The JAK-STAT pathway is a central hub for cytokine signaling. The process can be summarized as follows:

  • Cytokine Binding: A cytokine binds to its specific receptor on the cell surface.

  • JAK Activation: This binding event brings the receptor-associated JAKs into close proximity, leading to their auto-phosphorylation and activation.

  • STAT Phosphorylation: The activated JAKs then phosphorylate the Signal Transducer and Activator of Transcription (STAT) proteins.

  • STAT Dimerization and Translocation: Phosphorylated STATs dimerize and translocate into the nucleus.

  • Gene Transcription: In the nucleus, STAT dimers bind to specific DNA sequences, initiating the transcription of genes involved in inflammation and immune cell proliferation.[8][11]

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK_inactive JAK JAK_active p-JAK JAK_inactive->JAK_active 2. Activation STAT_inactive STAT JAK_active->STAT_inactive 3. Phosphorylation STAT_active p-STAT Dimer STAT_inactive->STAT_active 4. Dimerization DNA DNA STAT_active->DNA 5. Translocation Gene_Transcription Gene Transcription (Inflammation) DNA->Gene_Transcription

Caption: The JAK-STAT Signaling Pathway in RA.
Tofacitinib: A Standard-of-Care JAK Inhibitor

Tofacitinib is an oral small-molecule inhibitor of the JAK family of kinases.[7] It primarily inhibits JAK1 and JAK3, and to a lesser extent, JAK2.[10][11] By blocking these key enzymes, Tofacitinib effectively disrupts the signaling of multiple pro-inflammatory cytokines, thereby reducing the inflammatory response and mitigating the symptoms of RA.[8][11] Its efficacy in patients with moderate to severe RA who have had an inadequate response to other treatments is well-documented.[11][12]

The Hypothesis: 2-Chloroquinoline-3-carboxamide as a Potential Kinase Inhibitor

Given that many kinase inhibitors feature heterocyclic scaffolds, we hypothesize that 2-Chloroquinoline-3-carboxamide or its derivatives may exhibit inhibitory activity against kinases relevant to RA pathogenesis, such as JAKs or other kinases involved in inflammatory signaling. The following benchmarking strategy is designed to test this hypothesis.

Chapter 2: Head-to-Head In Vitro Benchmarking Strategy

The initial phase of benchmarking will focus on in vitro assays to establish and compare the biochemical and cellular activities of 2-Chloroquinoline-3-carboxamide and Tofacitinib.

In_Vitro_Workflow Compound_Synthesis 2-Chloroquinoline- 3-carboxamide (Test Compound) Assay1 Assay 1: Kinase Inhibition Profiling Compound_Synthesis->Assay1 Assay2 Assay 2: Cellular Target Engagement Compound_Synthesis->Assay2 Assay3 Assay 3: Cytokine Release Assay Compound_Synthesis->Assay3 Standard Tofacitinib (Reference) Standard->Assay1 Standard->Assay2 Standard->Assay3 Data_Analysis Comparative Data Analysis (IC50, Selectivity) Assay1->Data_Analysis Assay2->Data_Analysis Assay3->Data_Analysis

Caption: In Vitro Benchmarking Workflow.
Assay 1: Kinase Inhibition Profiling

Causality Behind Experimental Choice: This initial screen is crucial to determine if 2-Chloroquinoline-3-carboxamide has any activity against a broad panel of kinases, including the JAK family. A broad panel provides an unbiased view of the compound's selectivity, which is a critical parameter for predicting potential off-target effects.

Detailed Protocol:

  • Compound Preparation: Prepare stock solutions of 2-Chloroquinoline-3-carboxamide and Tofacitinib in 100% DMSO. Create a dilution series for each compound.

  • Kinase Panel: Utilize a commercial kinase profiling service (e.g., Eurofins, Promega) that offers a panel of at least 100 human kinases, ensuring the inclusion of JAK1, JAK2, JAK3, and TYK2.

  • Assay Principle: The assay typically measures the amount of ATP consumed or the phosphorylation of a substrate by the kinase in the presence of the test compound. This is often a fluorescence- or luminescence-based readout.

  • Execution:

    • Add the kinase, substrate, and ATP to microplate wells.

    • Add the diluted compounds (and DMSO as a vehicle control).

    • Incubate at room temperature for the recommended time (e.g., 60 minutes).

    • Add detection reagents to stop the reaction and generate a signal.

    • Read the plate using a suitable plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound at each concentration relative to the DMSO control. Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) for active compounds.

Data Presentation:

Kinase2-Chloroquinoline-3-carboxamide IC50 (nM)Tofacitinib IC50 (nM)
JAK1Experimental ValueLiterature Value
JAK2Experimental ValueLiterature Value
JAK3Experimental ValueLiterature Value
TYK2Experimental ValueLiterature Value
Other Kinase 1Experimental ValueLiterature Value
Other Kinase 2Experimental ValueLiterature Value
Assay 2: Cellular Target Engagement Assay

Causality Behind Experimental Choice: While a biochemical assay confirms direct enzyme inhibition, a cellular assay is essential to verify that the compound can enter cells and engage its target in a physiological context. This assay measures the inhibition of STAT phosphorylation downstream of JAK activation.

Detailed Protocol:

  • Cell Culture: Culture a human cell line that expresses the relevant cytokine receptors and JAKs (e.g., human peripheral blood mononuclear cells - PBMCs).

  • Compound Treatment: Seed the cells in a 96-well plate and starve them of serum for 4-6 hours. Pre-treat the cells with a dilution series of 2-Chloroquinoline-3-carboxamide or Tofacitinib for 1-2 hours.

  • Cytokine Stimulation: Stimulate the cells with a relevant cytokine, such as IL-6 (to activate the JAK1/STAT3 pathway), for a short period (e.g., 15-30 minutes).

  • Cell Lysis and Detection: Lyse the cells and use a detection method such as Western Blot or a plate-based immunoassay (e.g., ELISA) to measure the levels of phosphorylated STAT3 (pSTAT3) and total STAT3.

  • Data Analysis: Normalize the pSTAT3 signal to the total STAT3 signal. Calculate the percent inhibition of STAT phosphorylation for each compound concentration relative to the cytokine-stimulated, vehicle-treated control. Determine the cellular IC50 value.

Data Presentation:

Assay Parameter2-Chloroquinoline-3-carboxamideTofacitinib
Cellular pSTAT3 Inhibition IC50 (nM)Experimental ValueExperimental Value
Assay 3: Cytokine Release Assay in Primary Human Synoviocytes

Causality Behind Experimental Choice: This assay provides a more disease-relevant model by using primary cells from RA patients (synovial fibroblasts). It assesses the compound's ability to inhibit the production of key pro-inflammatory cytokines that drive joint destruction in RA.

Detailed Protocol:

  • Cell Isolation: Isolate synovial fibroblasts from synovial tissue obtained from RA patients undergoing synovectomy (with appropriate ethical approval and patient consent).

  • Cell Culture and Treatment: Culture the synovial fibroblasts. Pre-treat the cells with the test compounds for 1-2 hours.

  • Stimulation: Stimulate the cells with a pro-inflammatory stimulus like TNF-α or IL-1β for 24 hours to induce the production of other cytokines.

  • Supernatant Collection and Analysis: Collect the cell culture supernatant. Use a multiplex immunoassay (e.g., Luminex) to quantify the levels of key pro-inflammatory cytokines and chemokines (e.g., IL-6, IL-8, MMP-3).

  • Data Analysis: Calculate the IC50 for the inhibition of each cytokine's production.

Data Presentation:

Cytokine/Protein2-Chloroquinoline-3-carboxamide IC50 (nM)Tofacitinib IC50 (nM)
IL-6Experimental ValueExperimental Value
IL-8Experimental ValueExperimental Value
MMP-3Experimental ValueExperimental Value

Chapter 3: In Vivo Efficacy Assessment in a Pre-clinical Model of Arthritis

Following promising in vitro results, the next logical step is to evaluate the compound's efficacy in a well-established animal model of RA.

In_Vivo_Workflow Model Collagen-Induced Arthritis (CIA) Model in Mice Induction Disease Induction (Collagen Immunization) Model->Induction Dosing Therapeutic Dosing (Test vs. Standard vs. Vehicle) Induction->Dosing Monitoring Clinical Monitoring (Scoring, Paw Swelling) Dosing->Monitoring Endpoint Terminal Endpoint Analysis (Histology, Biomarkers) Monitoring->Endpoint

Caption: In Vivo Efficacy Workflow (CIA Model).

Model: Collagen-Induced Arthritis (CIA) in Mice

Causality Behind Experimental Choice: The CIA model is widely used and accepted for RA research because it shares many pathological features with the human disease, including synovitis, cartilage degradation, and bone erosion.

Detailed Protocol:

  • Animals: Use a susceptible mouse strain, such as DBA/1.

  • Disease Induction:

    • Day 0: Immunize mice with an emulsion of bovine type II collagen and Complete Freund's Adjuvant.

    • Day 21: Administer a booster immunization of type II collagen in Incomplete Freund's Adjuvant.

  • Treatment Groups: Upon the onset of visible signs of arthritis (typically around day 25-28), randomize mice into treatment groups:

    • Vehicle control (e.g., oral gavage daily).

    • Tofacitinib (at a clinically relevant dose, e.g., 10 mg/kg, oral gavage daily).

    • 2-Chloroquinoline-3-carboxamide (at one or more doses, oral gavage daily).

  • Clinical Assessment: Monitor the mice daily or every other day for:

    • Clinical Score: Grade each paw on a scale of 0-4 based on the severity of inflammation.

    • Paw Swelling: Measure paw thickness using a digital caliper.

    • Body Weight: Monitor for signs of toxicity.

  • Terminal Analysis (e.g., Day 42):

    • Histopathology: Collect hind paws, fix, decalcify, and embed in paraffin. Section and stain with Hematoxylin and Eosin (H&E) to assess inflammation, pannus formation, and bone erosion.

    • Biomarkers: Collect blood serum to measure levels of inflammatory cytokines and anti-collagen antibodies.

Data Presentation:

Table 4: Clinical Scores in CIA Model

Treatment Group Mean Clinical Score (Day 42) % Reduction vs. Vehicle
Vehicle Experimental Value N/A
Tofacitinib Experimental Value Calculated Value

| 2-Chloroquinoline-3-carboxamide | Experimental Value | Calculated Value |

Table 5: Histopathological Scores

Treatment Group Inflammation Score Bone Erosion Score
Vehicle Experimental Value Experimental Value
Tofacitinib Experimental Value Experimental Value

| 2-Chloroquinoline-3-carboxamide | Experimental Value | Experimental Value |

Conclusion and Future Directions

This guide outlines a systematic, multi-tiered approach to benchmark the novel compound 2-Chloroquinoline-3-carboxamide against the standard-of-care RA drug, Tofacitinib. The proposed workflow, from broad kinase screening to a disease-relevant in vivo model, is designed to provide a comprehensive dataset for go/no-go decisions in a preclinical drug discovery program.

Positive outcomes, such as potent and selective kinase inhibition, suppression of inflammatory responses in primary cells, and significant efficacy in the CIA model, would provide a strong rationale for advancing 2-Chloroquinoline-3-carboxamide into further development. Subsequent steps would include comprehensive toxicology studies, pharmacokinetic/pharmacodynamic (PK/PD) modeling, and formulation development to prepare for investigational new drug (IND)-enabling studies. This rigorous, comparative approach ensures that only the most promising candidates with a clear therapeutic advantage proceed through the challenging landscape of drug development.

References

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Tofacitinib Citrate?
  • SciSpace. (2014, May 3). The possible mode of action of Tofacitinib, a JAK inhibitor.
  • International Journal of Research in Dermatology. (2024, May 18). Tofaticinib as a potential therapeutic agent: a review.
  • PMC. Tofacitinib in the treatment of patients with rheumatoid arthritis: position statement of experts of the Polish Society for Rheumatology.
  • Annals of the Rheumatic Diseases. The JAK inhibitor tofacitinib suppresses synovial JAK1-STAT signalling in rheumatoid arthritis.
  • EMJ Allergy & Immunology. (2022, August). JAK Inhibitors in Rheumatoid Arthritis.
  • MDPI. (2024, July 30). JAK Inhibitors in Rheumatoid Arthritis: Immunomodulatory Properties and Clinical Efficacy.
  • Taylor & Francis Online. (2020, June 5). JAK inhibitors for the treatment of rheumatoid arthritis.
  • ResearchGate. (2025, September 1). Synthesis and Bioactivity of Quinoline-3-carboxamide Derivatives.
  • PMC. JAK Inhibitors in Rheumatoid Arthritis: An Evidence-Based Review on the Emerging Clinical Data.
  • PMC. (2020, April 9). JAK-Inhibitors for the Treatment of Rheumatoid Arthritis: A Focus on the Present and an Outlook on the Future.
  • PMC. Development of 2-chloroquinoline based heterocyclic frameworks as dual inhibitors of SARS-CoV-2 MPro and PLPro.
  • Medscape. (2025, November 14). Rheumatoid Arthritis (RA) Treatment & Management.
  • ThaiScience. (2021, January 5). Synthesis, molecular docking, and biological evaluation of novel 2-(3-chlorophenyl) quinoline-4-carboxamide derivatives.
  • Semantic Scholar. 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017).
  • RSC Publishing. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs.
  • HSS. (2025, March 3). Early Diagnosis and Treatment of Rheumatoid Arthritis.
  • Arthritis Foundation. Rheumatoid Arthritis Treatment Guidelines.
  • ResearchGate. (2026, February 28). 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017).
  • NHS. Rheumatoid arthritis - Treatment.
  • Asian Journal of Green Chemistry. (2024, December 1). Designing, Synthesis, and Anticancer Evaluation of Some New Quinoline and Benzothiazole Containing Schiff's Bases.
  • PMC. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs.
  • PMC. (2023, July 13). New proapoptotic chemotherapeutic agents based on the quinolone-3-carboxamide scaffold acting by VEGFR-2 inhibition.
  • World Health Organization (WHO). (2023, June 28). Rheumatoid arthritis.

Sources

Comparative

A Researcher's Guide to Assessing the Selectivity of 2-Chloroquinoline-3-carboxamide Derivatives

The quinoline-3-carboxamide scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged" structure due to its ability to bind to a wide range of biological targets. Its derivatives have been succ...

Author: BenchChem Technical Support Team. Date: March 2026

The quinoline-3-carboxamide scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged" structure due to its ability to bind to a wide range of biological targets. Its derivatives have been successfully developed as potent inhibitors of critical signaling proteins, most notably protein kinases.[1] Molecules incorporating this core are known to target key regulators of the DNA Damage Response (DDR) such as Ataxia Telangiectasia Mutated (ATM) kinase, as well as other important kinases like Bruton's Tyrosine Kinase (BTK).[2][3] The mechanism often involves the quinoline nitrogen binding to the kinase hinge region, enabling the molecule to act as an ATP-competitive inhibitor.[4]

However, the conserved nature of the ATP-binding pocket across the human kinome presents a significant challenge: achieving target selectivity. A non-selective compound can lead to a cascade of off-target effects, resulting in toxicity and a narrow therapeutic window. Conversely, in a different context, modified chloroquinoline carboxamide scaffolds have been engineered as ligands for the von Hippel-Lindau (VHL) E3 ligase, a critical component in the development of Proteolysis Targeting Chimeras (PROTACs), which operate via an entirely different mechanism of action.[5][6]

This guide provides a comprehensive, multi-pronged strategy for rigorously assessing the selectivity of a novel compound derived from the 2-chloroquinoline-3-carboxamide scaffold, hereafter referred to as "Compound Q" . We will proceed from broad, unbiased screening to specific, cell-based validation, explaining the causality behind each experimental choice to build a robust and trustworthy selectivity profile.

Initial Hypothesis and Strategic Overview

Given its structural motifs, the primary hypothesis is that Compound Q functions as a kinase inhibitor. An alternative, though less probable, hypothesis is that it may engage non-kinase targets, such as the VHL E3 ligase. Our experimental strategy is therefore designed as a funnel, starting with a wide net to identify all potential interactions and progressively narrowing the focus to validate the most potent and physiologically relevant on-target activity while profiling off-target effects.

CompoundQ Compound Q (2-Chloroquinoline-3-carboxamide derivative) Hypothesis1 Primary Hypothesis: Kinase Inhibitor CompoundQ->Hypothesis1 Structural Similarity to Known Inhibitors Hypothesis2 Alternative Hypothesis: VHL Ligand / Other CompoundQ->Hypothesis2 Scaffold Versatility cluster_0 Phase 1: In Vitro Profiling cluster_1 Phase 2: Cellular Validation cluster_2 Phase 3: Data Synthesis A Step 1: Large-Scale Kinase Panel Screen B Step 2: Cellular Target Engagement (CETSA) A->B Identifies On- and Off-Targets C Step 3: Functional Cellular Activity & Cytotoxicity B->C Confirms Target Binding in Cells D Step 4: Comparative Analysis & Selectivity Score C->D Links Binding to Function

Caption: The experimental workflow for assessing compound selectivity.

Phase 1: Broad Kinome Profiling

The first principle of selectivity assessment is "cast a wide net." We must assume we don't know the true target and screen Compound Q against the broadest possible panel of targets. For a suspected kinase inhibitor, this involves a large-scale kinome screen.

This protocol describes a competitive binding assay, a robust method to quantify interactions across the kinome.

  • Assay Principle: The assay measures the ability of a test compound to displace a proprietary, immobilized ligand from the ATP-binding site of each kinase in the panel. The amount of kinase bound to the solid support is measured via quantitative PCR (qPCR) of a DNA tag conjugated to the kinase.

  • Compound Preparation: Prepare a 100X stock of Compound Q (e.g., 100 µM for a 1 µM final screening concentration) in 100% DMSO.

  • Assay Execution (performed by a service provider like Eurofins DiscoverX):

    • Recombinant kinases, each tagged with a unique DNA identifier, are incubated with the immobilized ligand and the test compound (Compound Q at 1 µM).

    • The mixture is allowed to reach equilibrium.

    • The unbound kinase is washed away.

    • The amount of kinase remaining bound to the solid support is quantified by qPCR.

  • Data Analysis: The results are reported as Percent of Control (%Ctrl), where a lower number signifies stronger binding of the test compound. %Ctrl = (Signal_Compound / Signal_DMSO_Control) * 100 A common threshold for a significant "hit" is >65% inhibition or a %Ctrl < 35.

The output is a comprehensive list of interactions. To quantify selectivity, we calculate a Selectivity Score (S-score). S(10) is the number of kinases inhibited by >90% at a 1 µM concentration. A lower S-score indicates higher selectivity.

Table 1: Hypothetical Kinase Screening Data (1 µM Concentration)

CompoundPrimary Target% Inhibition (Primary Target)S-Score (S(10) @ 1µM)Notable Off-Targets (>80% Inhibition)
Compound Q ATM 98% 4 CLK1, CLK4, MER [2]
Alternative A (Highly Selective) ATM99%1None
Alternative B (Multi-Kinase Inhibitor) Multiple>90%35VEGFR2, PDGFRβ, GSK3β, etc. [2]

From this hypothetical data, Compound Q appears to be a potent ATM kinase inhibitor. However, it shows significant activity against three other kinases, making it less selective than Alternative A but far superior to the multi-kinase inhibitor, Alternative B. This result provides a clear, data-driven hypothesis for the primary target and a list of the most probable off-targets to investigate further.

Phase 2: Validation in a Cellular Context

An in vitro binding event does not guarantee biological activity. The compound must enter the cell, engage its target in the complex cellular milieu, and produce a functional consequence.

Causality: We must prove that Compound Q physically binds to our hypothesized target (ATM) inside a living cell. The Cellular Thermal Shift Assay (CETSA) is the gold standard for this, as it is a label-free method that directly measures target protein stabilization upon ligand binding.

  • Cell Culture: Grow a relevant cell line (e.g., HCT116) to ~80% confluency.

  • Compound Treatment: Treat cells with either vehicle (0.1% DMSO) or Compound Q (e.g., 10 µM) for 1-2 hours at 37°C.

  • Thermal Challenge: Harvest the cells, wash, and resuspend them in a buffered solution. Aliquot the cell suspension into PCR tubes. Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes, followed by a cooling step at 4°C.

  • Lysis and Protein Quantification: Lyse the cells by freeze-thaw cycles. Separate the soluble protein fraction (containing stabilized, non-denatured protein) from the precipitated aggregates by centrifugation.

  • Target Detection: Analyze the amount of soluble target protein (ATM) and a control protein in the supernatant of each temperature point using Western Blot or ELISA.

  • Data Analysis: Plot the amount of soluble protein versus temperature for both vehicle and compound-treated samples. A positive target engagement is indicated by a rightward shift in the melting curve for the compound-treated sample.

Table 2: Hypothetical CETSA Data

Target ProteinTreatmentMelting Temp (Tm)ΔTm (Compound - Vehicle)Interpretation
ATM Vehicle (DMSO)48.5°C\multirow{2}{}{+5.2°C }Strong Target Engagement
Compound Q 53.7°C
CLK1 Vehicle (DMSO)51.2°C\multirow{2}{}{+1.1°C }Weak/Borderline Engagement
Compound Q 52.3°C
Actin (Control) Vehicle (DMSO)62.1°C\multirow{2}{*}{-0.2°C}No Engagement
Compound Q 61.9°C

This data confirms that Compound Q robustly engages ATM in a cellular environment, while its interaction with the off-target CLK1 is significantly weaker.

Causality: Engaging a target must translate to a functional outcome. For an ATM inhibitor, we expect to see a reduction in the phosphorylation of its downstream substrates. [7]We must also assess the compound's general toxicity to distinguish specific, on-target effects from non-specific cell death.

A. Western Blot:

  • Induce DNA damage in cells (e.g., HCT116) with a DNA-damaging agent like etoposide to activate ATM.

  • Co-treat cells with a dose range of Compound Q.

  • Lyse cells and perform a Western Blot to detect the phosphorylated form of a known ATM substrate (e.g., Phospho-KAP1 Ser824) and total ATM as a loading control.

  • Quantify band intensity to determine the IC50 (the concentration of compound required to inhibit the phosphorylation signal by 50%).

B. MTT Cytotoxicity Assay:

  • Seed cells in a 96-well plate and allow them to adhere.

  • Treat with a wide dose range of Compound Q for 72 hours.

  • Add MTT reagent, which is converted to a colored formazan product by metabolically active cells.

  • Solubilize the formazan crystals and measure the absorbance at 570 nm.

  • Calculate the CC50 (the concentration of compound that reduces cell viability by 50%).

Phase 3: Synthesis and Comparative Analysis

The final step is to integrate all data into a single, comparative view. This allows for an objective assessment of Compound Q's overall performance against relevant benchmarks.

Table 3: Final Selectivity and Performance Profile

ParameterCompound QAlternative A (Selective)Alternative B (Multi-Kinase)
Primary Target IC50 (ATM) 15 nM10 nM85 nM
S-Score(10) @ 1µM 4135
Cellular Target Engagement (ΔTm) +5.2°C+6.1°C+1.5°C
Functional IC50 (p-KAP1) 45 nM30 nM250 nM
Cytotoxicity CC50 (HCT116) 12 µM25 µM1.5 µM
Therapeutic Index (CC50/IC50) 267 833 6

Expert Interpretation: The synthesized data shows that Compound Q is a potent and effective ATM inhibitor. It successfully engages its target in cells and inhibits downstream signaling at nanomolar concentrations. Its selectivity, as defined by the S-score, is very good, though not as pristine as the highly optimized Alternative A. [2]Crucially, its therapeutic index is wide, suggesting that the observed off-target activities at 1 µM do not translate to significant general toxicity at concentrations required for on-target functional activity. It represents a promising candidate for further optimization.

Conclusion

Assessing the selectivity of a novel compound like a 2-Chloroquinoline-3-carboxamide derivative is not a single experiment but a systematic campaign. By employing a logical workflow that begins with broad, unbiased screening and funnels down to specific, multi-faceted cellular validation, we can build a trustworthy and comprehensive profile. This integrated approach, combining in vitro binding data (KINOMEscan), direct evidence of cellular target engagement (CETSA), and functional biological outcomes (Western Blot and cytotoxicity assays), is essential for making informed decisions in drug development and provides a robust framework for understanding the true biological activity of any novel chemical entity.

References

  • Discovery of Novel 3-Quinoline Carboxamides as Potent, Selective, and Orally Bioavailable Inhibitors of Ataxia Telangiectasia Mutated (ATM) Kinase. Journal of Medicinal Chemistry - ACS Publications. Available from: [Link]

  • Molecular Docking and Molecular Dynamics Simulation Studies of Quinoline-3-Carboxamide Derivatives with DDR Kinases–Selectivity Studies towards ATM Kinase. MDPI. Available from: [Link]

  • Discovery of Novel 3-Quinoline Carboxamides as Potent, Selective and Orally Bioavailable Inhibitors of Ataxia Telangiectasia Mutated (ATM) Kinase. ResearchGate. Available from: [Link]

  • Discovery of 4-Aminoquinoline-3-carboxamide Derivatives as Potent Reversible Bruton's Tyrosine Kinase Inhibitors for the Treatment of Rheumatoid Arthritis. PubMed. Available from: [Link]

  • Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase. PubMed. Available from: [Link]

  • Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). ChemMedChem. Available from: [Link]

  • Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders. PMC - NIH. Available from: [Link]

  • Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders. Chemical Society Reviews (RSC Publishing). Available from: [Link]

Sources

Safety & Regulatory Compliance

Safety

A Guide to the Safe Handling of 2-Chloroquinoline-3-carboxamide: Essential Protective Measures and Protocols

This document provides essential procedural guidance for researchers, scientists, and drug development professionals on the safe handling, necessary personal protective equipment (PPE), and disposal of 2-Chloroquinoline-...

Author: BenchChem Technical Support Team. Date: March 2026

This document provides essential procedural guidance for researchers, scientists, and drug development professionals on the safe handling, necessary personal protective equipment (PPE), and disposal of 2-Chloroquinoline-3-carboxamide. Given the structural alerts within this molecule and the known hazards of its analogs, a stringent and proactive approach to safety is paramount. This guide is built on the foundational principles of risk minimization and procedural validation to ensure a secure laboratory environment.

Disclaimer: No specific Safety Data Sheet (SDS) is available for 2-Chloroquinoline-3-carboxamide. The following guidance is synthesized from data on structurally similar and parent quinoline compounds. Researchers are required to perform a thorough risk assessment for their specific experimental conditions and consult with their institution's Environmental Health and Safety (EHS) department.

Hazard Assessment: Understanding the Risks

The quinoline scaffold and its halogenated derivatives are associated with significant health hazards.[1][2] Based on data from analogous compounds such as 2-Chloroquinoline-3-carbaldehyde, 2-Chloroquinoline-3-carboxylic acid, and quinoline itself, 2-Chloroquinoline-3-carboxamide should be handled as a hazardous substance with the potential for multiple adverse health effects.[2][3][4]

Table 1: Potential Hazard Classification Based on Analogous Compounds

Hazard ClassificationAnalogous Compound(s)Key Findings & Potential Risks for 2-Chloroquinoline-3-carboxamide
Acute Toxicity (Oral, Dermal) Quinoline, 2-Chloroquinoline-3-carboxylic acidHarmful if swallowed or in contact with skin.[1][2][4]
Skin Corrosion/Irritation 2-Chloroquinoline-3-carbaldehyde, QuinolineCauses skin irritation.[2][3][5] Prolonged or repeated contact should be avoided.
Serious Eye Damage/Irritation 2-Chloroquinoline-3-carbaldehyde, QuinolineCauses serious eye irritation.[2][3][5] Direct contact can lead to significant injury.
Respiratory Irritation 2-Chloroquinoline-3-carbaldehyde, 2-Chloroquinoline-3-carboxylic acidMay cause respiratory irritation if inhaled as a dust or aerosol.[3][4][5]
Germ Cell Mutagenicity QuinolineSuspected of causing genetic defects.[1][2][6]
Carcinogenicity QuinolineMay cause cancer.[1][2][6] Must be handled as a potential carcinogen.[7][8]

Essential Personal Protective Equipment (PPE)

A multi-layered PPE strategy is mandatory to create a robust barrier against exposure. The selection of PPE is directly informed by the potential hazards identified above.

Table 2: Required Personal Protective Equipment

EquipmentSpecificationPurposeProtection Level
Hand Protection Nitrile or Neoprene Gloves (tested to EN 374 or equivalent)Provides a primary barrier against skin contact.[6][9] Nitrile offers good resistance to a range of chemicals, but always check manufacturer compatibility charts for the solvents in use.[10]Primary
Eye Protection Chemical Splash GogglesProtects eyes from accidental splashes of solutions or contact with airborne powder.[11][12]Primary
Body Protection Laboratory Coat (fully fastened)Protects skin and personal clothing from contamination.[6][13]Primary
Respiratory Protection - N95 Particulate Respirator- Air-Purifying Respirator with Organic Vapor Cartridges- For handling the solid, powdered form to prevent inhalation of dust particles.[11]- Required when handling solutions with volatile solvents or when aerosols may be generated.[11]Task-Dependent
Face Protection Face ShieldTo be worn over chemical splash goggles when there is a high risk of splashes, such as during bulk transfers or reactions involving pressure.[10][11]Secondary

Operational Plan: Step-by-Step Handling Procedures

A systematic workflow is critical to minimizing risk. All manipulations involving 2-Chloroquinoline-3-carboxamide, especially in its powdered form, must be conducted within a certified chemical fume hood to control airborne exposure.[13][14]

Step 1: Preparation & Area Setup
  • Designate Work Area : Cordon off and label a specific area within a chemical fume hood for all work with this compound.[14]

  • Surface Protection : Line the designated work surface with absorbent, leak-proof bench pads.[14] This will contain any minor spills and simplify decontamination.

  • Assemble Equipment : Ensure all necessary glassware, utensils, and waste containers are inside the fume hood before beginning work.

  • Don PPE : Before handling the chemical, put on a laboratory coat, chemical splash goggles, and two pairs of nitrile gloves.[14] Select any additional respiratory protection based on the task-specific risk assessment.

Step 2: Handling the Solid Compound (Weighing & Transfers)
  • Minimize Dust Generation : Handle the solid compound with care to avoid creating airborne dust.[3]

  • Weighing Protocol :

    • Place the analytical balance inside the fume hood if possible.

    • If the balance is outside the hood, tare a sealed container (e.g., a vial with a screw cap).[14]

    • In the fume hood, add the powdered compound to the container and securely close it.[14]

    • Move the sealed container to the balance for weighing.

    • Return the sealed container to the fume hood before opening.[14]

  • Use Appropriate Tools : Use spatulas and other tools designated solely for this compound to prevent cross-contamination.

Step 3: Preparing Solutions
  • Solvent Addition : Always add the solid 2-Chloroquinoline-3-carboxamide to the solvent slowly. Never the other way around.[11]

  • Ventilation : If using a volatile solvent, ensure the fume hood sash is at the appropriate height to maintain proper airflow. An air-purifying respirator may be necessary.[11]

  • Mixing : Use magnetic stirring or gentle swirling to dissolve the compound. Avoid vigorous shaking that could generate aerosols.

Step 4: Cleanup and Decontamination
  • Surface Decontamination : At the end of the procedure, wipe down all surfaces within the designated area with a suitable solvent (e.g., ethanol or isopropanol), followed by a thorough wash with soap and water.[11] Dispose of all cleaning materials as hazardous waste.

  • Glassware Cleaning : Decontaminate all glassware that has come into contact with the compound before it leaves the fume hood for general washing.

  • PPE Removal : Remove PPE in the designated area to prevent the spread of contamination.[11] Remove gloves last, turning them inside out as you do. Wash hands thoroughly with soap and water immediately after removing all PPE.[12][15]

Emergency Response

  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[5][9] Seek immediate medical attention.

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5][9] Seek immediate medical attention.

  • Inhalation : Move the person into fresh air. If not breathing, give artificial respiration.[5][16] Seek immediate medical attention.

  • Spill : For a small spill within a fume hood, absorb the material with an inert absorbent (e.g., vermiculite or sand).[9] Collect the material into a sealed, labeled hazardous waste container. For larger spills, evacuate the area and contact your institution's EHS department immediately.

Disposal Plan

All materials contaminated with 2-Chloroquinoline-3-carboxamide must be treated as hazardous waste.

  • Solid Waste : This includes contaminated gloves, bench pads, weigh boats, and any unused solid compound. Place these items in a clearly labeled, sealed hazardous waste container.[11]

  • Liquid Waste : All solutions containing 2-Chloroquinoline-3-carboxamide must be collected in a separate, clearly labeled hazardous liquid waste container.

  • Prohibition : Do not pour any waste containing this compound down the drain.[11]

  • Consult EHS : Follow your institution's specific guidelines for hazardous waste disposal. Always consult with your EHS office for clarification.[11]

Safe Handling Workflow Diagram

The following diagram outlines the critical steps for safely handling 2-Chloroquinoline-3-carboxamide from preparation to final disposal.

cluster_prep 1. Preparation cluster_handling 2. Handling (in Fume Hood) cluster_cleanup 3. Decontamination cluster_disposal 4. Waste Disposal prep_area Designate & Prepare Work Area in Fume Hood don_ppe Don Full PPE: Lab Coat, Goggles, Double Gloves prep_area->don_ppe Secure Environment weigh Weigh Solid Compound (Avoid Dust Generation) don_ppe->weigh Begin Work dissolve Prepare Solution (Add Solid to Solvent) weigh->dissolve If Making Solution decon_surfaces Decontaminate Surfaces & Glassware weigh->decon_surfaces Post-Experiment dissolve->decon_surfaces Post-Experiment remove_ppe Properly Remove PPE decon_surfaces->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands collect_waste Collect All Contaminated Solid & Liquid Waste wash_hands->collect_waste Final Step dispose_waste Dispose as Hazardous Waste (per EHS Guidelines) collect_waste->dispose_waste

Caption: A step-by-step workflow for the safe handling of 2-Chloroquinoline-3-carboxamide.

References

  • Safeguarding Your Research: A Comprehensive Guide to Handling Quinoline-2-Carboxylic Acid - Benchchem.
  • QUINOLINE FOR SYNTHESIS - Loba Chemie.
  • Essential Safety and Logistical Information for Handling Quinolinium, 7-hydroxy-1-methyl- - Benchchem.
  • Chemical Safety Guidelines - Toxic and Health Hazard Powders (and suspensions/solutions) - Duke OESO.
  • guidelines for the laboratory use of chemical carcinogens - Regulations.gov.
  • Safe Handling Practices for Laboratory Chemicals - GZ Industrial Supplies.
  • Material Safety Data Sheet - Quinoline, 96%.
  • MSDS of 2-Chloro-3-quinoline carboxaldehyde oxime.
  • 2-CHLOROQUINOLINE-3-CARBALDEHYDE SDS, 73568-25-9 Safety Data Sheets - Echemi.
  • Life-Changing Safety Tips for Handling Laboratory Chemicals - Actylis Lab Solutions.
  • 2-Chloroquinoline-3-carboxylic acid | C10H6ClNO2 | CID 847163 - PubChem.
  • Carcinogens - Overview | Occupational Safety and Health Administration.
  • Carcinogens - Standards | Occupational Safety and Health Administration.
  • Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf - NIH.
  • Techno PharmChem - QUINOLINE FOR SYNTHESIS MATERIAL SAFETY DATA SHEET.
  • SAFETY DATA SHEET - Thermo Fisher Scientific.
  • 2-Chloroquinoline-3-carboxylic acid 97 73776-25-7 - Sigma-Aldrich.
  • Quinoline - SAFETY DATA SHEET.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloroquinoline-3-carboxamide
Reactant of Route 2
Reactant of Route 2
2-Chloroquinoline-3-carboxamide
© Copyright 2026 BenchChem. All Rights Reserved.